physicochemical characteristics of 1,4-Benzodioxane-6-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Benzodioxane-6-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 1,4-Benzodioxane-6-carboxylic acid is a he...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Benzodioxane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Benzodioxane-6-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid bicyclic structure, composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a key scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.[2][3] This document provides a comprehensive overview of the physicochemical characteristics of 1,4-Benzodioxane-6-carboxylic acid, detailed experimental protocols for its synthesis and property determination, and a discussion of its relevance in biological pathways.
Physicochemical Characteristics
The key physicochemical properties of 1,4-Benzodioxane-6-carboxylic acid are summarized in the table below. These parameters are essential for understanding its behavior in chemical reactions and biological systems, guiding its use in drug design, formulation, and synthesis.
Slightly soluble in Acetone, DMSO, and Methanol (B129727). Generally, short-chain carboxylic acids are more soluble in water, with solubility decreasing as the carbon chain length increases.[8][9] Insoluble in water.
Flash Point
141.994 °C
Vapor Pressure
3.48E-05 mmHg at 25°C
Experimental Protocols
Synthesis of 1,4-Benzodioxane-6-carboxylic Acid from Gallic Acid
A common synthetic route to produce 1,4-benzodioxane (B1196944) derivatives starts from the readily available and inexpensive gallic acid.[1][2] The following protocol is a representative multi-step synthesis.
Step 1: Fischer Esterification of Gallic Acid
Objective: To protect the carboxylic acid group of gallic acid as a methyl ester.
Procedure: Commercially available gallic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the resulting methyl 3,4,5-trihydroxybenzoate (B8703473) is purified.[1][10]
Step 2: Formation of the 1,4-Dioxane Ring
Objective: To form the characteristic dioxane ring.
Procedure: The product from Step 1, methyl 3,4,5-trihydroxybenzoate, is dissolved in acetone. An excess of 1,2-dibromoethane (B42909) and potassium carbonate (K₂CO₃) is added. The reaction mixture is refluxed for approximately 18 hours.[1] The potassium carbonate acts as a base to deprotonate the hydroxyl groups, which then react with 1,2-dibromoethane in a nucleophilic substitution to form the dioxane ring. The resulting product is a substituted 1,4-benzodioxane methyl ester.[1]
Step 3: Base-Induced Hydrolysis of the Ester
Objective: To deprotect the carboxylic acid group.
Procedure: The methyl ester from the previous step is dissolved in a mixture of methanol and a 2N sodium hydroxide (B78521) (NaOH) solution. The mixture is refluxed for about 8 hours.[2] The NaOH hydrolyzes the ester back to the carboxylic acid. After the reaction is complete, the mixture is concentrated under vacuum and then acidified with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product, 1,4-Benzodioxane-6-carboxylic Acid, to precipitate as a white solid. The solid is then filtered, washed with water, and dried.[2]
The 1,4-Benzodioxane Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,4-benzodioxane (B1196944) nucleus, a privileged heterocyclic scaffold, has cemented its status as a cornerstone in medicin...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane (B1196944) nucleus, a privileged heterocyclic scaffold, has cemented its status as a cornerstone in medicinal chemistry. Its versatile structure has been ingeniously incorporated into a multitude of biologically active molecules, leading to the development of numerous therapeutic agents. This technical guide delves into the multifaceted applications of the 1,4-benzodioxane scaffold, offering a comprehensive overview of its synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
A Privileged Scaffold with Diverse Biological Activities
The 1,4-benzodioxane motif is a key structural component in a wide array of compounds demonstrating significant therapeutic potential.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the discovery of 1,4-benzodioxane derivatives with a broad spectrum of pharmacological activities, including:
Antihypertensive and Urological Agents: The most prominent application of the 1,4-benzodioxane scaffold is in the development of α1-adrenoceptor antagonists.[2][3][4] Doxazosin (B1670899), a well-known drug for the treatment of hypertension and benign prostatic hyperplasia (BPH), features this core structure.[2]
Central Nervous System (CNS) Agents: A significant number of 1,4-benzodioxane derivatives exhibit high affinity for serotonergic receptors, particularly the 5-HT1A subtype, making them promising candidates for the development of anxiolytics, antidepressants, and antipsychotics.[3]
Anticancer Agents: Emerging research has highlighted the potential of 1,4-benzodioxane-containing compounds as anticancer agents, with demonstrated activity against various cancer cell lines.[3]
Antimicrobial Agents: The scaffold has been incorporated into molecules with notable antibacterial and antifungal properties.[5]
Antioxidant and Anti-inflammatory Agents: Several derivatives have shown potent antioxidant and anti-inflammatory activities in preclinical studies.[5][6][7]
Antiviral Agents: While less explored, some studies suggest the potential for developing 1,4-benzodioxane-based antiviral compounds.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various 1,4-benzodioxane derivatives across different therapeutic areas.
Table 1: Adrenergic and Serotonergic Receptor Binding and Functional Activity
The biological effects of 1,4-benzodioxane derivatives are mediated through their interaction with specific cellular targets, most notably G-protein coupled receptors (GPCRs).
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors, upon activation by endogenous catecholamines like norepinephrine (B1679862), couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction. 1,4-Benzodioxane-based antagonists, such as doxazosin, competitively block the binding of norepinephrine to these receptors, thereby inhibiting this signaling pathway and promoting vasodilation and smooth muscle relaxation.
Caption: α1-Adrenergic receptor signaling pathway and inhibition by doxazosin.
5-HT1A Receptor Signaling
5-HT1A receptors are coupled to inhibitory Gi/o proteins. Activation of these receptors by serotonin (B10506) leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ subunit of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. 1,4-Benzodioxane-based agonists of the 5-HT1A receptor potentiate these effects, which is the basis for their potential therapeutic use in anxiety and depression.
Caption: 5-HT1A receptor signaling pathway and activation by a 1,4-benzodioxane agonist.
Pharmacokinetics of 1,4-Benzodioxane Derivatives: The Case of Doxazosin
The pharmacokinetic profile of a drug is a critical determinant of its clinical utility. Doxazosin serves as a well-characterized example of the pharmacokinetic properties of a 1,4-benzodioxane-containing drug.
Doxazosin is extensively metabolized in the liver, with only a small fraction of the administered dose excreted unchanged.[11] Its long elimination half-life allows for once-daily dosing, which is advantageous for patient compliance.[12] The high protein binding indicates that a large proportion of the drug is bound to plasma proteins, with only the unbound fraction being pharmacologically active.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of 1,4-benzodioxane derivatives.
General Synthetic Procedure for 1,4-Benzodioxane-2-carbonyl Derivatives
A common route to synthesize 1,4-benzodioxane derivatives involves the reaction of a catechol with a suitable three-carbon synthon, followed by functional group manipulations. The synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, for example, can be achieved as follows:
Synthesis of 1,4-Benzodioxan-2-carboxylic acid: Catechol is reacted with methyl 2,3-dibromopropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield methyl 1,4-benzodioxan-2-carboxylate. Subsequent hydrolysis of the ester with a base (e.g., sodium hydroxide) affords 1,4-benzodioxan-2-carboxylic acid.[5]
Formation of the Acid Chloride: The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride.[5]
Amide Coupling: The acid chloride is reacted with a desired amine (e.g., piperazine) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield the final amide product.[5] The product is then purified by chromatography or recrystallization and characterized by spectroscopic methods (NMR, IR, MS).
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.
Membrane Preparation: Cell membranes expressing the human cloned α1a-, α1b-, or α1d-adrenoceptor are prepared from cultured cells (e.g., CHO cells).
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the test compound in a suitable buffer.
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental and Logical Workflows
The discovery and development of new drugs based on the 1,4-benzodioxane scaffold typically follow a structured workflow, from initial synthesis to biological characterization.
Caption: A generalized workflow for the synthesis of 1,4-benzodioxane derivatives.
Caption: A typical workflow for the biological screening of 1,4-benzodioxane derivatives.
Conclusion
The 1,4-benzodioxane scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural rigidity and synthetic tractability have enabled the development of a diverse range of compounds with significant therapeutic potential. From established drugs like doxazosin to novel candidates in various stages of discovery, the 1,4-benzodioxane core remains a privileged structure for interacting with key biological targets. Future research in this area will likely focus on exploring new substitution patterns, developing more selective ligands, and investigating novel therapeutic applications for this versatile scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of 1,4-benzodioxane-based medicines.
The 1,4-Benzodioxane Core: A Scaffolding for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,4-benzodioxane (B1196944) moiety, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane (B1196944) moiety, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the significant biological activities associated with the 1,4-benzodioxane core, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity
Derivatives of 1,4-benzodioxane have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms of action are varied and include inhibition of critical cellular enzymes and induction of apoptosis.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of various 1,4-benzodioxane derivatives, presenting key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition).
Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives
This highly sensitive assay is used to measure telomerase activity, an enzyme often upregulated in cancer cells.
Objective: To quantify the inhibitory effect of a test compound on telomerase activity.
Materials:
Cell lysate from a telomerase-positive cell line (e.g., HeLa)
TRAP reaction buffer
TS primer (telomerase substrate)
dNTPs
Taq polymerase
PCR primers for amplification
ELISA plate coated with a capture probe
Detection antibody conjugated to an enzyme (e.g., HRP)
Substrate for the enzyme (e.g., TMB)
Procedure:
Prepare cell extracts from cells treated with the test compound or a vehicle control.
Perform the telomerase extension reaction by incubating the cell extract with the TS primer and dNTPs.
Amplify the telomerase extension products via PCR.[5]
Capture the biotinylated PCR products on a streptavidin-coated ELISA plate.
Detect the captured products using a digoxigenin-labeled probe and an anti-digoxigenin-peroxidase antibody.
Add a colorimetric substrate and measure the absorbance to quantify telomerase activity.
Caption: Simplified mTOR signaling pathway and the inhibitory action of a 1,4-benzodioxane derivative.
Antimicrobial Activity
The 1,4-benzodioxane scaffold has been incorporated into various molecular frameworks to develop potent antimicrobial agents against a spectrum of bacteria and fungi.
Quantitative Antimicrobial Data
Table 4: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Containing 1,4-Benzodioxane Moiety
Note: Specific MIC values for individual compounds (3a-p) were presented in the source but are summarized here as a range for brevity. The reference compounds are included for comparison.
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
Test compound
Bacterial or fungal strains
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
Sterile 96-well microtiter plates
Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)
Procedure:
Prepare a stock solution of the test compound in a suitable solvent.
Perform a series of twofold dilutions of the compound in the growth medium across the wells of a microtiter plate.[7][8]
Add a standardized inoculum of the microorganism to each well.
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.[9]
Application Notes and Protocols for the Synthesis of 1,4-Benzodioxane-6-carboxylic Acid from Gallic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of 1,4-benzodioxane-6-carboxylic acid and its derivatives starting from the readil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,4-benzodioxane-6-carboxylic acid and its derivatives starting from the readily available and inexpensive gallic acid. The 1,4-benzodioxane (B1196944) scaffold is a significant pharmacophore found in various biologically active compounds, including drugs for hypertension and benign prostatic hyperplasia, as well as molecules with anti-inflammatory and anticancer properties.[1][2] The protocols detailed herein are based on a six-step synthesis reported in the literature, offering a practical approach for producing these valuable compounds for further research and drug development.[1][2][3]
Applications in Drug Development
1,4-Benzodioxane derivatives are of particular interest in oncology. Some of these compounds have been identified as potential agents for treating metastatic castration-resistant prostate cancer.[2] Their mechanism of action is linked to the antagonism of α1-adrenoceptors, which are G-protein-coupled receptors.[4][5] Antagonism of these receptors in prostate cancer cells has been shown to induce apoptosis and suppress tumor growth, making these synthesized compounds valuable leads for novel anticancer therapies.[4][5][6][7] The following signaling pathway diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of 1,4-benzodioxane derivatives as α1-adrenoceptor antagonists.
Experimental Protocols and Data
The synthesis of 1,4-benzodioxane-6-carboxylic acid derivatives from gallic acid is a multi-step process. The overall workflow is depicted below.
detailed protocol for 1,4-Benzodioxane-6-carboxylic Acid synthesis
Application Note: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid This document provides a detailed protocol for the chemical synthesis of 1,4-Benzodioxane-6-carboxylic Acid, a valuable building block in pharmaceutical a...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid
This document provides a detailed protocol for the chemical synthesis of 1,4-Benzodioxane-6-carboxylic Acid, a valuable building block in pharmaceutical and chemical research. The described method is a two-step process commencing with the commercially available 3,4-dihydroxybenzaldehyde (B13553).
Introduction
1,4-Benzodioxane-6-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules, including compounds with anti-inflammatory properties. The 1,4-benzodioxane (B1196944) scaffold is present in numerous natural products and synthetic compounds of medicinal importance.[1] This protocol outlines a reliable and reproducible method for the preparation of 1,4-Benzodioxane-6-carboxylic Acid, suitable for laboratory-scale synthesis. The synthesis involves an initial ring-closing reaction to form the benzodioxane ring, followed by an oxidation step to yield the final carboxylic acid.[2]
Reaction Scheme
The overall two-step synthesis is depicted in the following scheme:
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane.
Step 2: Oxidation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde to 1,4-Benzodioxane-6-carboxylic Acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis protocol.
Application Note and Detailed Protocol for the Synthesis of 1,4-Benzodioxane-6-carbonyl chloride
This document provides detailed procedures for the preparation of 1,4-Benzodioxane-6-carbonyl chloride from its corresponding carboxylic acid. This protocol is intended for researchers, scientists, and professionals in t...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides detailed procedures for the preparation of 1,4-Benzodioxane-6-carbonyl chloride from its corresponding carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections outline two common and effective methods for this conversion, utilizing either thionyl chloride or oxalyl chloride as the chlorinating agent.
Introduction
1,4-Benzodioxane-6-carbonyl chloride is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The conversion of 1,4-Benzodioxane-6-carboxylic acid to its acyl chloride derivative activates the carboxyl group, facilitating subsequent reactions such as amidation and esterification. The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate to heat, and the desired purity of the final product. Oxalyl chloride is often preferred for smaller-scale reactions due to milder conditions and easier removal of byproducts, while thionyl chloride is a cost-effective option for larger-scale syntheses.
Two primary methods for the synthesis of 1,4-Benzodioxane-6-carbonyl chloride are detailed below.
Method A: Using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acyl chlorides using thionyl chloride.[1][2][3][4][5]
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-Benzodioxane-6-carboxylic acid (1 equivalent).
Under a fume hood, add benzene (or a suitable anhydrous solvent) to the flask.
Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension.
Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
After the reaction is complete, allow the mixture to cool to room temperature.
The excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.
The resulting crude 1,4-Benzodioxane-6-carbonyl chloride is typically used in the next step without further purification.
Method B: Using Oxalyl Chloride
This method is often preferred for its milder reaction conditions and is based on established protocols for acyl chloride formation.[5][6][7][8][9]
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-Benzodioxane-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
Cool the mixture in an ice bath (0 °C).
Slowly add oxalyl chloride (1.2-2 equivalents) to the suspension.
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops) to the reaction mixture. The formation of the Vilsmeier reagent from oxalyl chloride and DMF initiates the reaction.[10]
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of gas (CO, CO₂, and HCl).
Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure using a rotary evaporator to yield the crude 1,4-Benzodioxane-6-carbonyl chloride.
The crude product can be used directly for subsequent transformations.
Data Presentation
The following table summarizes the key quantitative parameters for the two described protocols.
Application Notes and Protocols: Synthesis and Evaluation of 1,4-Benzodioxane-6-carboxylic Acid Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and potential biological applications of 1,4-Benzodioxane-6-carboxylic Acid amide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of 1,4-Benzodioxane-6-carboxylic Acid amide derivatives. The protocols outlined below are based on established methodologies for the chemical synthesis and preliminary biological evaluation of this promising class of compounds.
Introduction
The 1,4-benzodioxane (B1196944) scaffold is a privileged structural motif found in numerous biologically active compounds and clinically approved drugs. Derivatives of 1,4-benzodioxane have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a carboxylic acid amide functionality at the 6-position of the benzodioxane ring system offers a versatile handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug discovery and development programs.[4]
This document details a robust synthetic route to a library of 1,4-Benzodioxane-6-carboxylic acid amide derivatives starting from the readily available and inexpensive gallic acid.[2][4] Furthermore, it provides protocols for the in vitro evaluation of their potential anticancer activity, with a focus on prostate cancer cell lines, a context in which related compounds have shown promise.[4][5][6] The p38 MAPK signaling pathway, a key regulator of cellular stress and inflammation, is often implicated in cancer progression and is a potential target for this class of compounds.[1][2][7]
Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Derivatives
A multi-step synthesis commencing from gallic acid can be employed to generate a diverse library of 1,4-Benzodioxane-6-carboxylic acid amide derivatives.[2][4][7] The general synthetic scheme is outlined below.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for 1,4-Benzodioxane-6-carboxylic acid amide derivatives.
Detailed Protocols
Protocol 1: Synthesis of Methyl 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate
This protocol describes the synthesis of a key intermediate ester.
Esterification of Gallic Acid: To a solution of gallic acid in methanol (B129727), add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4,5-trihydroxybenzoate.[4]
Formation of the Benzodioxane Ring: Dissolve methyl 3,4,5-trihydroxybenzoate in acetone, and add potassium carbonate and an excess of 1,2-dibromoethane. Reflux the mixture for 24-48 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate.[2][4]
Thiolation: To a solution of the bromoethoxy intermediate in acetone, add potassium carbonate and pentanethiol. Stir the reaction mixture at room temperature for 12-24 hours. Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield methyl 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate.[4]
Protocol 2: Synthesis of 8-(2-(pentylthio)ethoxy)-N-substituted-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxamides
This protocol details the final amide coupling step.
Ester Hydrolysis: Dissolve the methyl ester intermediate in a mixture of methanol and aqueous sodium hydroxide (B78521) solution. Reflux the mixture for 2-4 hours. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to obtain 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylic acid.[4]
Acid Chloride Formation: To a solution of the carboxylic acid in anhydrous dichloromethane (B109758), add a catalytic amount of dimethylformamide. Cool the solution to 0 °C and add oxalyl chloride dropwise. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.[4][8]
Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add the desired primary or secondary amine followed by triethylamine. Allow the reaction to warm to room temperature and stir for 12-24 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the final 1,4-Benzodioxane-6-carboxylic acid amide derivative.[4][8]
The synthesized 1,4-Benzodioxane-6-carboxylic acid amide derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Given the potential application in prostate cancer, androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cell lines are appropriate models.[5][6][9]
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for in vitro evaluation of anticancer activity.
Detailed Protocols
Protocol 3: MTT Cell Viability Assay
This assay determines the concentration of the test compounds that inhibits 50% of cell growth (IC₅₀).
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the synthesized amide derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.
Table 2: Illustrative Anticancer Activity of Structurally Related Benzamide (B126) Derivatives against Human Prostate Cancer Cell Lines
Note: The following data is for illustrative purposes and represents the activity of structurally related benzamide compounds against prostate cancer cell lines. The activity of the newly synthesized derivatives should be determined experimentally.
Compound
PC-3 IC₅₀ (µM)
DU-145 IC₅₀ (µM)
Reference Compound A
2.5
6.5
Reference Compound B
5.8
10.2
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of the compounds on cell cycle progression.
Cell Treatment: Treat prostate cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathway: p38 MAPK
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[2][4] Dysregulation of this pathway is implicated in the progression of various cancers, including prostate cancer, where it can promote survival, invasion, and therapy resistance.[1][7] Therefore, inhibition of the p38 MAPK pathway presents a rational therapeutic strategy.
p38 MAPK Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway and potential inhibition by 1,4-benzodioxane derivatives.
The synthesized 1,4-Benzodioxane-6-carboxylic acid amide derivatives may exert their anticancer effects by inhibiting the p38 MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells. Further investigation, such as Western blot analysis of key phosphorylated proteins in the pathway (e.g., phospho-p38, phospho-ATF2), would be required to validate this mechanism of action.
Application Notes and Protocols: 1,4-Benzodioxane-6-carboxylic Acid as a Versatile Building Block in Synthesis
Audience: Researchers, scientists, and drug development professionals. Introduction 1,4-Benzodioxane (B1196944) is a significant heterocyclic scaffold found in a variety of biologically active natural products and synthe...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Benzodioxane (B1196944) is a significant heterocyclic scaffold found in a variety of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including hepatoprotective, antioxidant, cytotoxic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Notably, the 1,4-benzodioxane moiety is a core component of established drugs such as Doxazosin, used for treating hypertension and benign prostatic hyperplasia, and Eliglustat, a treatment for Gaucher's disease.[1][2][3][4]
1,4-Benzodioxane-6-carboxylic acid (also known as 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid) is a particularly valuable building block in medicinal chemistry.[5] The carboxylic acid functional group at the 6-position provides a convenient handle for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds with potential therapeutic applications.[1][2] This document provides detailed application notes and experimental protocols for utilizing 1,4-Benzodioxane-6-carboxylic Acid in the synthesis of amide and hydrazone derivatives.
Physicochemical Properties of 1,4-Benzodioxane-6-carboxylic Acid
Property
Value
Molecular Formula
C₉H₈O₄
Molecular Weight
180.16 g/mol
Appearance
White to off-white or pale brown crystalline solid
Melting Point
134-138 °C
CAS Number
4442-54-0
(Data sourced from LookChem and other chemical suppliers)[5]
Application I: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs
A prominent application of 1,4-Benzodioxane-6-carboxylic Acid is in the synthesis of amide derivatives. These amides have been investigated for their potential as anticancer agents. The general workflow involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with various primary or secondary amines.
Experimental Workflow: From Carboxylic Acid to Amide
Caption: General workflow for the synthesis of 1,4-benzodioxane-6-carboxylic acid amides.
Detailed Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride[7]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-Benzodioxane-6-carboxylic acid (0.5 g) in benzene (B151609) (20 ml).
Addition of Thionyl Chloride: Add thionyl chloride (5 ml) to the suspension.
Reflux: Heat the reaction mixture to reflux and maintain for one hour.
Work-up: After cooling, evaporate the reaction mixture to dryness under reduced pressure.
Azeotropic Removal of Excess Reagent: Add benzene (50 ml) to the residue and distill off the solvent under reduced pressure to remove any remaining thionyl chloride. The resulting 1,4-Benzodioxane-6-carbonyl chloride can be used in the next step without further purification.
Detailed Experimental Protocol: General Procedure for Amide Synthesis[1]
Amine Solution: In a separate flask, dissolve the desired primary or secondary amine and an appropriate base (e.g., triethylamine) in a suitable solvent like N,N-dimethylacetamide.
Addition of Acid Chloride: Add the freshly prepared 1,4-Benzodioxane-6-carbonyl chloride, dissolved in a suitable solvent (e.g., benzene or CH₂Cl₂), dropwise to the stirred amine solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours) until the reaction is complete (monitored by TLC).
Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the desired 1,4-Benzodioxane-6-carboxylic acid amide derivative.
Characterization Data for Representative Amide Analogs[1]
The synthesized amide analogs can be characterized using various spectroscopic techniques.
Methylene protons of the dioxanering (O-CH₂-CH₂-O): multiplet at ~4.25-4.30
¹³C-NMR (ppm)
sp³ carbons of the dioxane ring: ~64
ESI-MS
Observation of [M+H]⁺ peak corresponding to the calculated exact mass
Application II: Synthesis of Benzodioxane Carboxylic Acid-Based Hydrazones
Another important synthetic application of 1,4-Benzodioxane-6-carboxylic Acid is the preparation of hydrazone derivatives. Hydrazones are a class of organic compounds with a wide range of pharmacological activities. The synthesis involves a multi-step process starting with the esterification of the carboxylic acid, followed by hydrazinolysis, and finally condensation with various aldehydes.[4]
Experimental Workflow: From Carboxylic Acid to Hydrazone
Caption: Multi-step synthesis of benzodioxane carboxylic acid-based hydrazones.
Detailed Experimental Protocol: Synthesis of Methyl 1,4-Benzodioxane-6-carboxylate[4]
Reaction Setup: Dissolve 1,4-Benzodioxane-6-carboxylic acid in methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude ester by column chromatography or recrystallization.
Detailed Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carbohydrazide[4]
Reaction Setup: Dissolve the methyl 1,4-Benzodioxane-6-carboxylate in a suitable solvent like ethanol.
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
Reflux: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
Work-up: Cool the reaction mixture, and the product will often precipitate. Filter the solid, wash with cold solvent, and dry to obtain the hydrazide.
Detailed Experimental Protocol: General Procedure for Hydrazone Synthesis[4]
Reaction Setup: Dissolve the 1,4-Benzodioxane-6-carbohydrazide in a suitable solvent (e.g., ethanol).
Aldehyde Addition: Add an equimolar amount of the desired aryl aldehyde. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution upon formation.
Isolation and Purification: Collect the precipitated solid by filtration, wash with a suitable solvent, and dry. If necessary, the product can be further purified by recrystallization.
Summary of Yields for Synthesized Hydrazone Derivatives[4]
The yields for the final condensation step to form the hydrazone derivatives are generally good.
Aldehyde Reactant
Product
Yield (%)
Salicylaldehyde
Compound 4
Good
4-Hydroxybenzaldehyde
Compound 5
Good
Vanillin
Compound 6
Good
4-Nitrobenzaldehyde
Compound 7
Good
(Note: "Good" yields are reported in the source literature, specific percentages were not provided in the abstract.)
Biological Relevance and Signaling Pathways
Derivatives of 1,4-benzodioxane have been shown to interact with various biological targets. For instance, certain 1,4-benzodioxane bisamides act as inhibitors of the Heat Shock Factor 1 (HSF1) pathway, which is implicated in cancer cell survival.[1][2] Other derivatives have been identified as potent inhibitors of the p38α MAPK pathway, which plays a crucial role in inflammatory responses and cancer.[1]
Illustrative Signaling Pathway Inhibition
Caption: Inhibition of the HSF1 signaling pathway by 1,4-benzodioxane derivatives.
1,4-Benzodioxane-6-carboxylic acid is a highly valuable and versatile building block for the synthesis of a wide array of derivatives with significant potential in drug discovery and development. The straightforward methodologies for converting the carboxylic acid group into amides and hydrazones, coupled with the inherent biological relevance of the 1,4-benzodioxane scaffold, make it an attractive starting material for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this compound and to develop novel therapeutic agents.
Applications of 1,4-Benzodioxane-6-carboxylic Acid in Anti-inflammatory Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The 1,4-benzodioxane (B1196944) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodioxane (B1196944) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class of compounds, derivatives of 1,4-Benzodioxane-6-carboxylic Acid have emerged as promising candidates for the development of novel anti-inflammatory agents. Structure-activity relationship studies have consistently highlighted the importance of the substituent position on the benzodioxane ring, with the carboxylic acid moiety at the 6-position demonstrating optimal anti-inflammatory potential.[1] These compounds are believed to exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Furthermore, the broader class of 1,4-benzodioxane derivatives has been implicated in the modulation of key inflammatory signaling pathways, including the p38 MAPK and HSF1 pathways.[1]
This document provides detailed application notes on the anti-inflammatory properties of 1,4-Benzodioxane-6-carboxylic Acid derivatives, supported by quantitative data and comprehensive experimental protocols for their evaluation.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory efficacy of 1,4-Benzodioxane-6-carboxylic Acid derivatives has been demonstrated in various preclinical models. A key example is the carrageenan-induced paw edema assay, a standard model for acute inflammation.
Table 1: In Vivo Anti-inflammatory Activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl) acetic acid (Compound 1) and its Derivatives in Carrageenan-Induced Rat Paw Edema
Compound
Dose (mg/kg)
Time (hours)
Edema Inhibition (%)
Reference
Compound 1
50
3
45
Ibuprofen
50
5
52
(S)-2
50
3
55
Ibuprofen
50
5
68
(R)-2
50
3
25
Ibuprofen
50
5
21
Ibuprofen
50
3
48
-
50
5
60
Data adapted from Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole (B145914) system. Bioorganic & Medicinal Chemistry, 15(13), 4476-4484.
Table 2: In Vivo Anti-inflammatory Activity of Piperazine Derivatives of 1,4-Benzodioxan in Xylene-Induced Mouse Ear Edema
Compound
Dose (mg/kg)
Edema Inhibition (%)
6a
30
65.4
6b
30
58.2
6c
30
52.7
Diclofenac
20
50.9
Data adapted from Li, Y., et al. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta Chimica Slovenica, 66(2), 421-426.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method to assess the acute anti-inflammatory activity of 1,4-benzodioxane-6-carboxylic acid derivatives.
Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.
Materials:
Male Wistar rats (150-200 g)
1% (w/v) Carrageenan solution in sterile saline
Test compound (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl) acetic acid)
Reference drug (e.g., Ibuprofen, 50 mg/kg)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Plethysmometer
Procedure:
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups. Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of 1,4-benzodioxane-6-carboxylic acid derivatives against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 inhibition.
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes
Arachidonic acid (substrate)
Test compound
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
Assay buffer (e.g., Tris-HCl buffer)
Detection system (e.g., colorimetric or fluorometric kit, or LC-MS/MS to measure prostaglandin (B15479496) E2)
Procedure:
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
Assay Reaction: In a microplate, add the assay buffer, enzyme, and either the test compound, reference inhibitor, or vehicle. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
Termination and Detection: After a defined incubation period, terminate the reaction and measure the product formation (e.g., PGE2) using the chosen detection method.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds are often mediated through complex signaling cascades. The following diagrams illustrate key inflammatory pathways potentially modulated by 1,4-benzodioxane derivatives and a typical workflow for their evaluation.
Application Notes and Protocols: Development of Anticancer Agents from 1,4-Benzodioxane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the development of novel anticancer agents derived from 1,4-benzodioxane-6-carboxylic acid. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel anticancer agents derived from 1,4-benzodioxane-6-carboxylic acid. The focus is on a series of 1,4-benzodioxane-hydrazone derivatives that have demonstrated significant potential as therapeutics for skin cancer, particularly melanoma. This document includes a summary of their synthesis, in vitro and in vivo anticancer activities, and detailed protocols for key experimental procedures.
Introduction
The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1,4-benzodioxane-6-carboxylic acid have emerged as a promising class of anticancer agents. Recent research has led to the synthesis and evaluation of a series of 1,4-benzodioxane-hydrazone derivatives (7a-l), with compound 7e identified as a lead candidate with potent activity against melanoma cell lines. The proposed mechanism of action for this series involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.
Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives
The synthesis of the 1,4-benzodioxane-hydrazone derivatives (7a-l) is achieved through a multi-step process. A key step in the synthesis is the Wolff-Kishner reaction to form the hydrazone moiety.
Experimental Workflow for Synthesis:
Caption: Synthetic workflow for 1,4-benzodioxane-hydrazone derivatives.
In Vitro Anticancer Activity
A series of twelve 1,4-benzodioxane-hydrazone derivatives (7a-l) were synthesized and evaluated for their anticancer activity. Compound 7e emerged as the most potent derivative, exhibiting significant growth inhibition against a panel of cancer cell lines, with notable efficacy against melanoma.
Growth Inhibition (GI50) Data
The following table summarizes the growth inhibitory activity of the lead compound 7e .
Compound
Average GI50 (µM) across 56 cell lines
Melanoma Cell Line
GI50 (µM)
7e
6.92
MDA-MB-435
0.20
M14
0.46
SK-MEL-2
0.57
UACC-62
0.27
Note: GI50 values for the complete series (7a-l) are not publicly available in the referenced literature. The data presented here is for the most potent compound, 7e.
mTOR Kinase Inhibition
The primary mechanism of action for this series of compounds is believed to be the inhibition of the mTOR kinase.
Compound
Target
IC50 (µM)
7e
mTOR Kinase
5.47
Proposed Signaling Pathway
The anticancer activity of the 1,4-benzodioxane-hydrazone derivatives is attributed to their inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in various cancers, including melanoma.
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against mTOR kinase using a fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-LYTE™ assay.
Materials:
Recombinant human mTOR kinase
Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide
Test compounds (dissolved in DMSO)
ATP
Kinase buffer
Stop reagent
Development reagent
Microplate reader capable of fluorescence measurements
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add the kinase buffer, the test compound dilution, and the mTOR kinase.
Initiate the kinase reaction by adding a mixture of the FRET-peptide substrate and ATP.
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
Stop the kinase reaction by adding the Stop Reagent.
Add the Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide.
Incubate the plate at room temperature for 60 minutes to allow for the development reaction.
Measure the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin (B35378) and 520 nm for fluorescein) using a microplate reader.
Calculate the emission ratio and determine the percent inhibition for each compound concentration.
Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Microplate reader
Procedure:
Seed the melanoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control.
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the GI50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in cells treated with the test compounds using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
MDA-MB-435 melanoma cells
Test compound (e.g., 7e )
Annexin V-FITC Apoptosis Detection Kit
Binding Buffer
Propidium Iodide (PI) solution
Phosphate-Buffered Saline (PBS)
Flow cytometer
Procedure:
Seed MDA-MB-435 cells and treat them with the test compound at its GI50 concentration for a specified time (e.g., 48 hours).
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
Resuspend the cells in the provided Binding Buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the stained cells by flow cytometry within one hour.
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cells treated with the test compounds using PI staining.
Propidium Iodide (PI) staining solution containing RNase A
Phosphate-Buffered Saline (PBS)
Flow cytometer
Procedure:
Seed MDA-MB-435 cells and treat them with the test compound at its GI50 concentration for a specified time (e.g., 24 hours).
Harvest the cells and wash them with PBS.
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
Incubate the fixed cells on ice for at least 30 minutes.
Wash the cells with PBS and resuspend them in the PI staining solution.
Incubate the cells in the dark at room temperature for 30 minutes.
Analyze the stained cells by flow cytometry.
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy in a Mouse Skin Cancer Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of the lead compound using a chemically induced skin carcinogenesis model.
Materials:
Female Swiss albino mice
7,12-Dimethylbenz[a]anthracene (DMBA)
12-O-Tetradecanoylphorbol-13-acetate (TPA)
Test compound (e.g., 7e ) formulated for intraperitoneal injection
Vehicle control
Procedure:
Initiation: Apply a single topical dose of DMBA in acetone (B3395972) to the shaved dorsal skin of the mice.
Promotion: Two weeks after initiation, begin twice-weekly topical applications of TPA in acetone to the same area.
Treatment: Concurrently with the promotion phase, administer the test compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule.
Monitoring: Monitor the mice regularly for tumor incidence, tumor multiplicity (number of tumors per mouse), and tumor volume.
Endpoint: At the end of the study period (e.g., 16-20 weeks), euthanize the mice and excise the tumors for histopathological analysis.
Data Analysis: Compare the tumor parameters between the treatment and control groups to determine the in vivo efficacy of the compound.
Conclusion
The 1,4-benzodioxane-6-carboxylic acid scaffold serves as a valuable starting point for the development of potent anticancer agents. The hydrazone derivatives, particularly compound 7e , have demonstrated significant anti-melanoma activity in vitro and in vivo, likely through the inhibition of the mTOR signaling pathway. The provided protocols offer a foundation for researchers to further investigate and develop these promising compounds as potential cancer therapeutics. Further studies are warranted to establish a comprehensive structure-activity relationship for the entire series and to optimize the lead compounds for improved efficacy and pharmacokinetic properties.
Application
Application Notes and Protocols: 1,4-Benzodioxane-6-carboxylic Acid Derivatives as Selective COX-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction: Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of inflammati...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is typically undetectable in most tissues but is induced during inflammatory processes.[2][3] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of COX-1.[4] This has driven the development of selective COX-2 inhibitors as safer anti-inflammatory agents. The 1,4-benzodioxane (B1196944) scaffold has emerged as a promising framework for designing such selective inhibitors, with derivatives showing notable anti-inflammatory properties.[5][6][7] These application notes provide an overview of the biological activity and relevant experimental protocols for evaluating 1,4-benzodioxane-6-carboxylic acid derivatives as COX-2 inhibitors.
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the conversion of arachidonic acid to prostaglandins (B1171923) and the inhibitory action of COX-2 inhibitors on this pathway.
Application Notes and Protocols for Testing the Anticancer Activity of 1,4-Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for evaluating the anticancer properties of 1,4-benzodioxane (B1196944) derivatives. This document out...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer properties of 1,4-benzodioxane (B1196944) derivatives. This document outlines a panel of recommended cancer cell lines, detailed protocols for key in vitro assays, and an overview of the primary signaling pathways implicated in the mechanism of action of these compounds.
Recommended Cancer Cell Lines
The selection of appropriate cancer cell lines is critical for the preliminary screening and mechanistic evaluation of novel anticancer compounds. Based on published literature, the following cell lines are recommended for testing the anticancer activity of 1,4-benzodioxane derivatives, representing a range of cancer types with varying genetic backgrounds.
Table 1: Recommended Cancer Cell Lines for Screening 1,4-Benzodioxane Derivatives
Data Presentation: Anticancer Activity of 1,4-Benzodioxane Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for selected 1,4-benzodioxane derivatives against various cancer cell lines. This data provides a comparative overview of their cytotoxic potential.
Table 2: IC50 Values of Selected 1,4-Benzodioxane Derivatives in Various Cancer Cell Lines
Detailed methodologies for the essential experiments to characterize the anticancer activity of 1,4-benzodioxane derivatives are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well plates
1,4-Benzodioxane derivatives (dissolved in a suitable solvent, e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 1,4-benzodioxane derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Treatment: Seed cells in 6-well plates and treat with the 1,4-benzodioxane derivatives at their IC50 concentrations for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protein Extraction: Treat cells with the 1,4-benzodioxane derivatives, then lyse the cells in RIPA buffer.
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the appropriate primary antibodies overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for screening the anticancer activity of 1,4-benzodioxane derivatives.
Caption: Potential signaling pathways affected by 1,4-benzodioxane derivatives in cancer cells.
Caption: Mitochondrial pathway of apoptosis induced by 1,4-benzodioxane derivatives.
Application Notes and Protocols for In Vivo Testing of 1,4-Benzodioxane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vivo evaluation of 1,4-Benzodioxane-6-carboxylic Acid. Due to the limited direct in vivo da...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 1,4-Benzodioxane-6-carboxylic Acid. Due to the limited direct in vivo data on this specific compound, the following protocols are based on the known biological activities of its derivatives, which include potential anticancer and anti-inflammatory properties[1][2][3]. The provided experimental designs are templates that can be adapted based on emerging in vitro data and specific research questions.
Potential Therapeutic Applications
Derivatives of 1,4-benzodioxane (B1196944) have shown a range of biological activities, suggesting that 1,4-Benzodioxane-6-carboxylic Acid may be a valuable scaffold for drug development. Reported activities for related compounds include:
Anticancer Activity : Certain 1,4-benzodioxane derivatives have been investigated for their cytotoxic effects against cancer cell lines[1][2][3].
Anti-inflammatory Activity : Analogs of 1,4-benzodioxane have demonstrated anti-inflammatory properties[1][2][3].
α-Adrenergic Blocking Activity : The 1,4-benzodioxane moiety is a key component in compounds with α-adrenergic blocking effects, used in treating conditions like hypertension[1][2].
Selection of Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. Based on the potential therapeutic applications, the following models are recommended:
Therapeutic Area
Recommended Animal Model
Rationale
Oncology
Xenograft Mouse Model (e.g., BALB/c nude)
To evaluate the anti-tumor efficacy of the compound on human cancer cell lines.
Syngeneic Mouse Model
To study the compound's effect in the context of a competent immune system.
Inflammation
Carrageenan-Induced Paw Edema in Rats or Mice
A standard acute inflammation model to assess anti-inflammatory effects.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
To investigate the compound's impact on systemic inflammatory responses and cytokine production.
Experimental Protocols
Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines the evaluation of 1,4-Benzodioxane-6-carboxylic Acid's anti-tumor activity in an immunodeficient mouse model bearing human tumor xenografts.
3.1.1. Materials
1,4-Benzodioxane-6-carboxylic Acid
Vehicle (e.g., 0.5% carboxymethylcellulose)
Human cancer cell line (e.g., a line showing sensitivity in vitro)
6-8 week old immunodeficient mice (e.g., BALB/c nude)
Matrigel
Calipers
Standard animal housing and care facilities
3.1.2. Procedure
Cell Culture and Implantation:
Culture the selected human cancer cell line under appropriate conditions.
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
Tumor Growth and Grouping:
Monitor tumor growth every 2-3 days using calipers.
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
Compound Administration:
Prepare a stock solution of 1,4-Benzodioxane-6-carboxylic Acid in the chosen vehicle.
Administer the compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and frequency will need to be determined from prior dose-range finding studies.
Monitoring and Endpoints:
Measure tumor volume and body weight 2-3 times per week.
Monitor for any signs of toxicity.
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
3.1.3. Data Presentation
Group
Treatment
Dose
Route
Dosing Frequency
Mean Tumor Volume (mm³) ± SEM
Mean Tumor Weight (g) ± SEM
1
Vehicle Control
-
e.g., p.o.
e.g., q.d.
Data
Data
2
1,4-Benzodioxane-6-carboxylic Acid
e.g., X mg/kg
e.g., p.o.
e.g., q.d.
Data
Data
3
Positive Control
Standard Drug
Route
Frequency
Data
Data
Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
This protocol describes a widely used model to assess the acute anti-inflammatory effects of a compound.
3.2.1. Materials
1,4-Benzodioxane-6-carboxylic Acid
Vehicle (e.g., saline)
1% Carrageenan solution in saline
Male Wistar rats or Swiss albino mice
Pletysmometer or calipers
3.2.2. Procedure
Animal Acclimatization and Grouping:
Acclimatize animals for at least one week.
Fast animals overnight before the experiment with free access to water.
Divide animals into groups (n=6-8 per group).
Compound Administration:
Administer 1,4-Benzodioxane-6-carboxylic Acid or vehicle to the respective groups (e.g., orally or intraperitoneally).
Administer a known anti-inflammatory drug (e.g., indomethacin) to a positive control group.
Induction of Inflammation:
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Edema:
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
Calculation of Edema Inhibition:
Calculate the percentage increase in paw volume for each animal.
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Application Notes and Protocols for Hydrazone Derivatives of 1,4-Benzodioxane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of hydrazone derivatives of 1,4-Ben...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of hydrazone derivatives of 1,4-Benzodioxane-6-carboxylic Acid. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders, primarily through mechanisms such as enzyme inhibition, induction of apoptosis, and cell cycle arrest.
I. Introduction
The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. Hydrazones, characterized by the >C=N-NH-C(=O)- functional group, are known for their diverse pharmacological properties. The conjugation of these two moieties in the form of hydrazone derivatives of 1,4-Benzodioxane-6-carboxylic Acid has yielded compounds with significant therapeutic potential. These derivatives are synthesized through a straightforward multi-step process and can be screened for various biological activities using established in vitro assays.
II. Synthetic Pathway Overview
The general synthetic route to obtain hydrazone derivatives from 1,4-Benzodioxane-6-carboxylic Acid involves a three-step process. The overall workflow is depicted below.
Caption: Synthetic workflow for hydrazone derivatives.
III. Experimental Protocols
A. Synthesis of 1,4-Benzodioxane-6-carbohydrazide
This protocol describes the synthesis of the key intermediate, 1,4-Benzodioxane-6-carbohydrazide, from 1,4-Benzodioxane-6-carboxylic Acid.
Step 1: Esterification of 1,4-Benzodioxane-6-carboxylic Acid
To a solution of 1,4-Benzodioxane-6-carboxylic Acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the methyl 1,4-benzodioxane-6-carboxylate.
Step 2: Hydrazinolysis of Methyl 1,4-benzodioxane-6-carboxylate
Dissolve the methyl 1,4-benzodioxane-6-carboxylate (1 equivalent) in ethanol (B145695).
Add hydrazine hydrate (3-5 equivalents) to the solution.
After completion, cool the reaction mixture in an ice bath to precipitate the product.
Filter the precipitate, wash with cold water, and dry to yield 1,4-Benzodioxane-6-carbohydrazide.
B. Synthesis of Hydrazone Derivatives
This protocol outlines the final condensation step to produce the target hydrazone derivatives.
Dissolve 1,4-Benzodioxane-6-carbohydrazide (1 equivalent) in ethanol or methanol.
Add the desired aromatic aldehyde (1 equivalent) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the mixture for 2-4 hours.
Monitor the reaction completion by TLC.
Cool the reaction mixture to room temperature. The solid product will precipitate out.
Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
C. In Vitro Anticancer Activity - MTT Assay
This protocol describes the determination of the cytotoxic effects of the synthesized hydrazone derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in the culture medium. Replace the old medium with the medium containing different concentrations of the compounds and incubate for 48-72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
D. In Vitro Antimicrobial Activity - Disc Diffusion and Broth Microdilution Assays
1. Disc Diffusion Method
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.
Disc Application: Impregnate sterile paper discs with a known concentration of the hydrazone derivatives and place them on the inoculated agar surface.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the discs in millimeters.
Serial Dilution: Prepare two-fold serial dilutions of the hydrazone derivatives in a 96-well microtiter plate containing broth medium.
Inoculation: Add a standardized microbial inoculum to each well.
Incubation: Incubate the plates under appropriate conditions.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
E. In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the enzyme inhibitory potential of the synthesized hydrazone derivatives.
Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and test compound solutions.
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and different concentrations of the hydrazone derivatives. Include a positive control (a known inhibitor) and a negative control (solvent).
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Data Acquisition: Measure the absorbance or fluorescence over time using a microplate reader.
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
IV. Quantitative Data Summary
The following tables summarize the biological activity data for a series of synthesized 1,4-Benzodioxane-6-carboxylic Acid hydrazone derivatives.
Table 1: Anticancer Activity of 1,4-Benzodioxane Hydrazone Derivatives
Studies suggest that 1,4-benzodioxane hydrazone derivatives can exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[2]
A. Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism for eliminating cancer cells. Hydrazone derivatives may trigger this process through the intrinsic (mitochondrial) pathway.
Caption: Apoptosis induction by hydrazone derivatives.
B. Cell Cycle Arrest Mechanism
Certain 1,4-benzodioxane hydrazone derivatives have been shown to cause cell cycle arrest, for instance at the S-phase, thereby inhibiting cancer cell proliferation.[2] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).
Caption: Cell cycle arrest by hydrazone derivatives.
VI. Conclusion
The hydrazone derivatives of 1,4-Benzodioxane-6-carboxylic Acid represent a promising class of compounds with diverse biological activities. The provided protocols offer a comprehensive guide for their synthesis and evaluation, which can be adapted and optimized for specific research and drug development objectives. The quantitative data and mechanistic insights presented herein should serve as a valuable resource for further investigation into the therapeutic potential of this chemical scaffold.
Navigating the Synthesis of 1,4-Benzodioxane-6-carboxylic Acid: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis of 1,4-Benzodioxane-6-carboxylic Acid, a key intermediate in the development of various pharmaceutical compounds, can present several challeng...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-Benzodioxane-6-carboxylic Acid, a key intermediate in the development of various pharmaceutical compounds, can present several challenges, primarily related to side reactions that can impact yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis. This guide focuses on the two primary synthetic routes: starting from gallic acid and from 3,4-dihydroxybenzaldehyde (B13553).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-Benzodioxane-6-carboxylic Acid?
A1: The two most prevalent methods are the Williamson ether synthesis starting from a gallic acid ester and the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde, which is synthesized from 3,4-dihydroxybenzaldehyde.
Q2: Why is the yield of the benzodioxane ring formation often low when starting from gallic acid derivatives?
A2: The reaction of a catechol-type structure (like a gallic acid ester) with 1,2-dibromoethane (B42909) under basic conditions is a Williamson ether synthesis. This step is prone to side reactions, including the formation of polymeric byproducts and potentially C-alkylation in addition to the desired O-alkylation, which can significantly lower the yield of the desired cyclized product.[1][2] One study reports a yield of 45-47% for this specific step.[1][2]
Q3: What are the key considerations for the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde?
A3: The choice of oxidant and reaction conditions are crucial. Potassium permanganate (B83412) (KMnO₄) is a common and effective oxidant for this transformation.[3] It is important to control the temperature and stoichiometry to prevent over-oxidation or incomplete reaction. The reaction is typically performed in an aqueous solution, and a basic work-up followed by acidification is necessary to isolate the carboxylic acid.[3]
Q4: What are some common impurities I should look for?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials (gallic acid esters or 3,4-dihydroxybenzaldehyde), the intermediate aldehyde (in the oxidation route), or polymeric side products from the ring-formation step. In some cases, regioisomers can also be formed if the starting catechol is not symmetrical.
Troubleshooting Guide
Below are common problems encountered during the synthesis of 1,4-Benzodioxane-6-carboxylic Acid, their probable causes, and suggested solutions.
Problem
Probable Cause(s)
Suggested Solution(s)
Low yield in benzodioxane ring formation (Gallic Acid route)
- Polymerization: The bifunctional nature of 1,2-dibromoethane and the catechol can lead to the formation of polymeric ethers. - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Competing C-alkylation or elimination reactions.
- High dilution: Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - Optimize reaction conditions: Systematically vary the base, solvent, temperature, and reaction time. Consider using a milder base or a different solvent system. - Phase-transfer catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, may improve the yield of the ring-closing reaction.[3]
Incomplete oxidation of the aldehyde (3,4-dihydroxybenzaldehyde route)
- Insufficient oxidant: The amount of potassium permanganate was not enough to fully convert the aldehyde. - Low reaction temperature or short reaction time: The reaction did not proceed to completion.
- Increase oxidant stoichiometry: Use a slight excess of potassium permanganate. - Increase temperature and/or reaction time: Monitor the reaction by TLC until the starting aldehyde is fully consumed. The reaction is often run at reflux.[3]
Product is difficult to purify
- Presence of polar impurities: Unreacted starting materials or over-oxidized byproducts. - Presence of non-polar impurities: Polymeric byproducts or other side products from the ring formation step.
- Recrystallization: This is often an effective method for purifying the final carboxylic acid.[3] - Column chromatography: For stubborn impurities, silica (B1680970) gel chromatography can be employed. A gradient elution from a non-polar solvent to a more polar solvent system is often effective. - Acid-base extraction: As the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.
Formation of a dark-colored reaction mixture
- Oxidation of catechol starting material: Catechols can be sensitive to oxidation, especially under basic conditions, leading to colored byproducts.
- Use an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation. - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
Experimental Protocols
Synthesis of 1,4-Benzodioxane-6-carboxylic Acid from 3,4-Dihydroxybenzaldehyde
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde
A 2L three-necked flask is charged with 55.2g of 3,4-dihydroxybenzaldehyde and a solution of 90g of NaOH in 420mL of water.[3] While stirring, 350g of 1,2-dibromoethane is added, followed by 5g of tetrabutylammonium bromide.[3] The mixture is heated to reflux and the reaction is monitored by TLC. After approximately 5 hours, the reaction is complete. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and saturated sodium chloride solution, then dried and concentrated. The crude product is purified by recrystallization to yield approximately 25g of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde as an off-white powder.[3]
Step 2: Oxidation to 1,4-Benzodioxane-6-carboxylic Acid
25g of the aldehyde from Step 1 is added to 500mL of water and heated to 70-80°C. A solution of 30g of KMnO₄ in 500mL of water is then added dropwise over 40 minutes.[3] The reaction mixture is heated to reflux for 2 hours and monitored by TLC. After cooling to room temperature, the mixture is made alkaline with a 10% KOH solution and filtered. The filter cake is washed with water until neutral. The filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is filtered, washed with water, and dried to yield approximately 23g (90% yield) of 1,4-Benzodioxane-6-carboxylic Acid.[3]
Synthesis of 1,4-Benzodioxane-6-carboxylic Acid from Gallic Acid (via its methyl ester)
Step 1: Esterification of Gallic Acid
This step involves the standard Fischer esterification of gallic acid with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce methyl 3,4,5-trihydroxybenzoate (B8703473).[1][2]
Step 2: Synthesis of Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][4]dioxine-6-carboxylate
To a stirred solution of methyl 3,4,5-trihydroxybenzoate (1.05 g) and potassium carbonate (3.80 g) in 45 mL of acetone (B3395972), 1,2-dibromoethane (2.40 mL) in 5 mL of acetone is added dropwise at room temperature.[2] The reaction mixture is refluxed for 18 hours. After cooling and filtration, the filtrate is evaporated. The residue is taken up in dichloromethane, washed with water, 2N NaOH solution, water again, and finally brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield a white solid (0.85 g, 47% yield).[2] Note: This specific procedure yields a substituted benzodioxane. The general principle applies to the synthesis from methyl 3,4-dihydroxybenzoate.
Step 3: Hydrolysis to 1,4-Benzodioxane-6-carboxylic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid by refluxing with a base such as NaOH in a methanol/water mixture.[1][2] After the reaction is complete, the methanol is removed under vacuum, and the aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.
Technical Support Center: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Benzodioxane-6...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Benzodioxane-6-carboxylic Acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1,4-Benzodioxane-6-carboxylic Acid?
The most common starting materials are 3,4-dihydroxybenzaldehyde (B13553) or gallic acid.[1][2] Both are commercially available and provide different synthetic routes to the target molecule.
Q2: What is a typical overall yield for the synthesis of 1,4-Benzodioxane-6-carboxylic Acid?
The overall yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, a multi-step synthesis from gallic acid may have an overall yield in the range of 30-40%, while a two-step process from 3,4-dihydroxybenzaldehyde can achieve higher yields, with the oxidation step alone reporting up to 90%.[1][2]
Q3: How can the final product, 1,4-Benzodioxane-6-carboxylic Acid, be purified?
Purification is typically achieved through recrystallization or column chromatography.[3] Recrystallization from a suitable solvent system is often effective for removing minor impurities. For more challenging separations, silica (B1680970) gel column chromatography can be employed.
Q4: Which reaction step is most critical for optimizing the overall yield?
The formation of the 1,4-benzodioxane (B1196944) ring via Williamson ether synthesis is often the most critical step to optimize. This reaction can be prone to side reactions, such as polymerization, which can significantly lower the yield. Careful selection of the base, solvent, and reaction temperature is crucial for maximizing the yield of this step.
Troubleshooting Guide
Problem 1: Low Yield in the 1,4-Benzodioxane Ring Formation Step
Q: My yield for the reaction between the catechol derivative (e.g., 3,4-dihydroxybenzaldehyde or a gallic acid ester) and 1,2-dibromoethane (B42909) is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in this step are common and can be attributed to several factors. Here's a breakdown of potential causes and solutions:
Choice of Base and Solvent: The combination of base and solvent is critical. A moderately strong base is needed to deprotonate the phenolic hydroxyl groups, but a very strong base can promote side reactions. The solvent should be able to dissolve the reactants and be compatible with the chosen base.
Starting Material
Base
Solvent
Temperature
Yield
Methyl 3,4,5-trihydroxybenzoate
K₂CO₃
Acetone
Reflux
45%
3,4-dihydroxybenzaldehyde
Basic conditions
-
-
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
Purity of Reactants: Ensure that both the catechol derivative and 1,2-dibromoethane are pure. Impurities can interfere with the reaction and lead to the formation of side products.
Side Reactions: The primary side reaction is the polymerization of the catechol derivative with 1,2-dibromoethane. To minimize this, you can try the following:
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.
Slow Addition: Adding the 1,2-dibromoethane slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus reducing the chance of polymerization.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich catechol starting material, which can lead to colored impurities.
Problem 2: Formation of a Brown, Tarry Substance During Ring Formation
Q: During the reaction, I observe the formation of a dark, insoluble material. What is this, and how can I prevent it?
A: The formation of a brown, tarry substance is likely due to the polymerization of the starting materials and/or oxidation of the phenolic compounds. Here are some strategies to prevent this:
Use of an Inert Atmosphere: As mentioned previously, performing the reaction under nitrogen or argon can prevent the oxidation of the sensitive catechol starting material.
Control of Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of either the catechol or 1,2-dibromoethane can lead to incomplete reaction and the formation of oligomeric or polymeric side products.
Degassing of Solvent: Degassing the solvent before use can remove dissolved oxygen, which can contribute to the oxidation of the starting material.
Problem 3: Incomplete Oxidation of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde
Q: The oxidation of the aldehyde to the carboxylic acid is not proceeding to completion. How can I ensure a full conversion?
A: Incomplete oxidation can be due to several factors related to the oxidizing agent and reaction conditions.
Choice and Amount of Oxidizing Agent: Potassium permanganate (B83412) (KMnO₄) is an effective oxidizing agent for this transformation.[2] Ensure that a sufficient molar excess of the oxidizing agent is used to drive the reaction to completion.
Reaction Time and Temperature: The reaction may require a longer reaction time or a slightly elevated temperature to go to completion. Monitor the reaction by TLC until the starting aldehyde is no longer visible. A patent describes a procedure where the reaction is warmed to 70-80 °C and then refluxed for 2 hours after the addition of KMnO₄.[2]
pH of the Reaction Mixture: The oxidation with KMnO₄ is typically carried out under basic conditions. After the reaction, the mixture is acidified to precipitate the carboxylic acid.[2]
Problem 4: Difficulty in Purifying the Final Carboxylic Acid
Q: My final product is impure, and I am having trouble with purification. What are the likely impurities, and what is the best purification method?
A: Common impurities can include unreacted starting materials, byproducts from side reactions, or residual reagents.
Common Impurities:
Unreacted aldehyde (if starting from 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde).
Over-oxidized or ring-opened products.
Polymeric material formed during the ring-closure step.
Purification Strategies:
Recrystallization: This is often the most effective method for purifying the final product. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize out upon cooling, leaving the impurities in the mother liquor. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) to find the optimal conditions.
Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, acidified to precipitate the pure carboxylic acid.
Column Chromatography: If recrystallization and extraction are not sufficient, silica gel column chromatography can be used. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) will be required to separate the product from the impurities.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid from 3,4-dihydroxybenzaldehyde
This two-step protocol is based on a patented procedure.[2]
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde
To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃).
Add 1,2-dibromoethane to the mixture.
Heat the reaction mixture and monitor the progress by TLC.
After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde.
Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid
Dissolve the 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde (25g) in 500mL of water and heat to 70-80 °C.[2]
Prepare a solution of potassium permanganate (30g) in 500mL of water.[2]
Add the potassium permanganate solution dropwise to the aldehyde solution.[2]
After the addition is complete, heat the mixture to reflux for 2 hours.[2]
Monitor the reaction by TLC to confirm the disappearance of the starting material.
Cool the reaction mixture to room temperature and add a 10% KOH solution to make it alkaline.[2]
Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with water until neutral.[2]
Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the product.[2]
Filter the white solid, wash with water, and dry to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid (yield: 90%).[2]
Protocol 2: Hydrolysis of a 1,4-Benzodioxane-6-carboxylate Ester
This protocol is adapted from a literature procedure for the hydrolysis of a methyl ester derivative.[1]
Dissolve the 1,4-benzodioxane-6-carboxylate ester (0.40 mmol) in a mixture of methanol (B129727) (10 mL) and 2N sodium hydroxide solution (10 mL).[1]
Monitor the reaction by TLC to ensure complete hydrolysis of the ester.
After completion, concentrate the reaction mixture under vacuum to remove the methanol.[1]
Acidify the remaining aqueous solution with concentrated HCl, which will cause the carboxylic acid to precipitate.[1]
Filter the white precipitate under suction, wash it with water, and dry it in a vacuum oven to obtain the pure 1,4-Benzodioxane-6-carboxylic Acid (yield: 64%).[1]
Visualizations
Caption: Synthesis workflow starting from Gallic Acid.
Caption: Synthesis workflow from 3,4-dihydroxybenzaldehyde.
Caption: Troubleshooting decision tree for low yield in ring formation.
Technical Support Center: Purification of 1,4-Benzodioxane-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-Benzodioxane-6-carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 1,4-Benzodioxane-6-carboxylic Acid?
A1: Common impurities can originate from starting materials, reagents, and byproducts of the synthesis. Depending on the synthetic route, these may include:
Unreacted Starting Materials: Gallic acid, 3,4-dihydroxybenzoic acid, or their ester derivatives.[1][2][3][4]
Intermediates: Such as the methyl or ethyl ester of 1,4-Benzodioxane-6-carboxylic Acid if the final hydrolysis step is incomplete.[1][2]
Byproducts: Arising from side reactions, such as incomplete cyclization or side reactions involving the phenolic hydroxyl groups.
Reagents: Residual acids or bases used for catalysis or pH adjustment.
Q2: What is the expected melting point of pure 1,4-Benzodioxane-6-carboxylic Acid?
A2: The reported melting point for 1,4-Benzodioxane-6-carboxylic Acid is in the range of 134-138 °C.[5][6] A broad melting range or a melting point lower than this can indicate the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of 1,4-Benzodioxane-6-carboxylic Acid?
A3: The following techniques are commonly used to assess purity:
Thin Layer Chromatography (TLC): For rapid qualitative assessment of purity and for monitoring the progress of purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[1][2]
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.[1][2]
Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the molecule.[1][2]
Q4: What are the general solubility properties of 1,4-Benzodioxane-6-carboxylic Acid?
A4: 1,4-Benzodioxane-6-carboxylic Acid is slightly soluble in acetone, DMSO, and methanol (B129727). Its solubility in aqueous solutions is pH-dependent; it is more soluble in basic solutions where it forms the carboxylate salt.
Troubleshooting Guides
Crystallization Issues
Problem:My 1,4-Benzodioxane-6-carboxylic Acid does not crystallize or oils out from the solution.
Possible Cause
Troubleshooting Step
Presence of impurities
Impurities can inhibit crystal lattice formation. Try to further purify the crude product by column chromatography or an acid-base extraction before attempting recrystallization.
Inappropriate solvent system
The solvent may be too good a solvent, preventing the compound from precipitating. Try adding a miscible anti-solvent dropwise to induce crystallization. Common anti-solvents for polar organic solvents include hexanes or water.
Supersaturation
The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a small crystal of pure product can also induce crystallization.
Cooling rate is too fast
Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
Column Chromatography Challenges
Problem:I am seeing poor separation or co-elution of impurities with my product during column chromatography.
Possible Cause
Troubleshooting Step
Inappropriate solvent system
The eluent may be too polar, causing all compounds to move too quickly up the column, or not polar enough, resulting in slow elution and band broadening. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[1][2]
Column overloading
Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or load less material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight.
Improper column packing
Channels or cracks in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Sample loading technique
If the initial band of the sample is too broad, the separation will be poor. Dissolve the crude material in a minimal amount of the eluent or a more polar solvent and load it onto the column in a concentrated band.
Problem:My compound is not eluting from the column.
Possible Cause
Troubleshooting Step
Solvent polarity is too low
The eluent is not polar enough to move the carboxylic acid. Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol or acetic acid to the eluent can help.
Strong interaction with silica gel
Carboxylic acids can interact strongly with the acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine (B128534) in the eluent can sometimes help, but this may not be suitable for all subsequent reaction steps. Alternatively, consider using a different stationary phase like alumina.
Purity and Characterization Issues
Problem:My NMR spectrum shows unexpected peaks.
Possible Cause
Troubleshooting Step
Residual solvent
Peaks corresponding to common laboratory solvents may be present. Compare the chemical shifts of the unknown peaks with a reference table for common NMR solvents.
Presence of impurities
The unexpected peaks could be from unreacted starting materials, byproducts, or intermediates. Compare the spectrum with the known spectra of potential impurities if available. Further purification is likely required.
Water in the sample
A broad peak, typically around 1.5-4.5 ppm in DMSO-d6 or CDCl3, can indicate the presence of water. Ensure the sample is dry. The carboxylic acid proton itself may also appear as a broad singlet.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating acidic compounds like 1,4-Benzodioxane-6-carboxylic Acid from neutral or basic impurities.
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium carboxylate salt. Neutral and basic impurities will remain in the organic layer. Repeat the aqueous wash to ensure complete extraction.
Separation of Layers: Separate the aqueous layer from the organic layer. The organic layer can be discarded or processed to recover other components.
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2).[1][2] 1,4-Benzodioxane-6-carboxylic Acid will precipitate out as a solid.
Isolation: Collect the solid precipitate by vacuum filtration.
Washing: Wash the solid with cold deionized water to remove any remaining salts.
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Column Chromatography
This is a standard method for purifying organic compounds based on their differential adsorption to a stationary phase.
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a mixture of hexanes and ethyl acetate).
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
Sample Loading: Dissolve the crude 1,4-Benzodioxane-6-carboxylic Acid in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[1][2] For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.[1][2]
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,4-Benzodioxane-6-carboxylic Acid.
Protocol 3: Purification by Recrystallization
This technique is used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Crystals of the pure compound should form. Further cooling in an ice bath can increase the yield.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
Data Summary
Table 1: Physicochemical Properties of 1,4-Benzodioxane-6-carboxylic Acid
Technical Support Center: Purification of 1,4-Benzodioxane-6-carboxylic Acid Derivatives
This guide provides troubleshooting advice and detailed protocols for the purification of 1,4-Benzodioxane-6-carboxylic Acid derivatives using silica (B1680970) gel column chromatography. Frequently Asked Questions (FAQs...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and detailed protocols for the purification of 1,4-Benzodioxane-6-carboxylic Acid derivatives using silica (B1680970) gel column chromatography.
This section addresses common issues encountered during the purification of acidic compounds like 1,4-Benzodioxane-6-carboxylic Acid derivatives on silica gel.
Q1: Why is my compound streaking or tailing badly on the TLC plate and in the column?
A: Tailing is the most common problem when purifying carboxylic acids on standard silica gel.[1] This occurs because the acidic proton of your compound interacts strongly and inconsistently with the polar silanol (B1196071) groups (Si-OH) on the silica surface.[2] This leads to a secondary retention mechanism, causing the compound to smear down the column instead of moving in a tight band.[2]
Solution: To suppress this unwanted interaction, you must acidify your mobile phase (eluent). Adding a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to the eluent forces the carboxylic acid into its fully protonated, less polar form.[3] This minimizes its interaction with the silica surface, resulting in sharper bands and significantly improved separation.[4]
Q2: My compound won't move off the baseline (Rf value is too low), even with high concentrations of ethyl acetate.
A: 1,4-Benzodioxane-6-carboxylic acid and its derivatives are often highly polar.[5] If a standard solvent system like Ethyl Acetate/Hexane is not polar enough to elute your compound, you need to switch to a more polar mobile phase.
Solution:
Increase Eluent Polarity: Switch to a stronger solvent system, such as Methanol (B129727) (MeOH) in Dichloromethane (DCM).[6] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it. Be aware that using more than 10% methanol in DCM can start to dissolve the silica gel.[6]
Check Solubility: Ensure your compound is soluble in the chosen eluent. Poor solubility can cause the compound to precipitate at the top of the column.[1]
Q3: How do I choose the optimal solvent system to begin with?
A: The best solvent system is determined empirically using Thin-Layer Chromatography (TLC).[5][7] The goal is to find a solvent mixture that provides good separation between your desired compound and impurities.
Solution: Test various solvent systems (e.g., different ratios of ethyl acetate/hexane or methanol/DCM, always with ~0.5% acetic acid) on a TLC plate. The ideal system will move your target compound to an Rf (retention factor) value of approximately 0.25-0.35 .[5][6] This range provides the best balance between resolution and elution time on the column.[6]
Q4: My compound seems to be decomposing on the column, leading to low yields. How can I prevent this?
A: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[1][8]
Solution:
Confirm Instability: You can check for on-plate degradation by running a 2D TLC. Spot your compound in one corner, run the plate, rotate it 90 degrees, and run it again in the same solvent. If any new spots appear off the diagonal, your compound is decomposing on the silica.[8]
Use an Alternative Stationary Phase: If your compound is acid-sensitive, consider using a different adsorbent like neutral alumina (B75360) or switching to reversed-phase chromatography (C18 silica), where polar compounds elute first.[6][8]
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the silica.
Summary of Troubleshooting Strategies
Issue
Probable Cause(s)
Recommended Solution(s)
Severe Tailing / Streaking
Strong interaction between the carboxylic acid and silica gel's silanol groups.[2]
Add 0.1-1% acetic or formic acid to the eluent to protonate the analyte and suppress secondary interactions.[3]
Compound Stuck at Origin (Low Rf)
Eluent polarity is too low for the polar carboxylic acid derivative.[5]
Increase the eluent polarity. Switch from Ethyl Acetate/Hexane to a stronger system like Methanol/Dichloromethane.[6]
Poor Separation of Components
Improper solvent system; column overloading.
Optimize the solvent system via TLC to achieve an Rf of 0.25-0.35 for the target compound.[5] Use a higher ratio of silica to crude product (e.g., 50:1 to 100:1 by weight).[6] Use gradient elution.[9]
Low Recovery / Decomposition
Compound is unstable on the acidic silica surface.[8]
Confirm instability with 2D TLC.[8] If necessary, switch to a neutral stationary phase like alumina or use reversed-phase C18 silica.[6]
Cracked or Channeled Column Bed
Improper packing of the silica gel slurry; thermal effects from adding solvent to dry silica.[1][5]
Pack the column carefully using a well-mixed slurry to ensure a homogenous bed.[5] Avoid adding solvent directly to dry silica in the column.
This protocol outlines a standard procedure for purifying 1,4-Benzodioxane-6-carboxylic Acid derivatives on a silica gel column.
Step 1: Solvent System Selection via TLC
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
On a TLC plate, spot the crude mixture alongside any available standards (starting material, pure product).
Develop the plate in a chamber containing a potential eluent (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
Visualize the plate under UV light and/or with a chemical stain.
Adjust the solvent ratio until the desired product has an Rf value of ~0.25-0.35 .[5] This will be your starting eluent for the column.
Step 2: Column Packing (Wet Slurry Method)
Secure a glass column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[5]
Add a thin layer (~1 cm) of sand over the plug.
In a separate beaker, prepare a slurry by mixing silica gel (typically 50-100 times the weight of your crude product) with your starting, least polar eluent.[5]
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing.[6]
Open the stopcock and drain excess solvent, allowing the silica to settle. Do not let the solvent level drop below the top of the silica bed.[5]
Add another thin layer of sand on top of the packed silica to protect the surface.[5]
Step 3: Sample Loading (Dry Loading Method)
Dry loading is highly recommended for polar compounds to ensure a narrow starting band and better separation.[6][9]
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM, acetone, or methanol).
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6]
Carefully add this powder onto the top layer of sand in your packed column.
Step 4: Elution and Fraction Collection
Carefully add your starting eluent to the column, filling the space above the sand.
Open the stopcock and apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
Begin collecting the eluting solvent in numbered test tubes or flasks.
As the separation proceeds, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound. For example, move from 2% MeOH in DCM to 3%, then 4%, etc.[9] Avoid sudden, large jumps in polarity.[6]
Monitor the separation by periodically analyzing the collected fractions by TLC.
Once the pure product fractions have been identified, combine them, and remove the solvent under reduced pressure to yield your purified compound.
Visualized Workflows and Logic
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for compound tailing on TLC.
Technical Support Center: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Benzodioxane-6-carbony...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Benzodioxane-6-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction to form 1,4-Benzodioxane-6-carbonyl chloride from the corresponding carboxylic acid appears to be unsuccessful. How can I confirm if the reaction has worked?
A1: Direct analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) can be misleading.[1] Acyl chlorides are highly reactive and susceptible to hydrolysis on silica (B1680970) gel plates, which can result in the reappearance of the starting carboxylic acid spot.[1]
A more reliable method to check for the conversion to the acyl chloride is to quench a small aliquot of the reaction mixture with a dry alcohol, such as methanol. This will rapidly form the corresponding methyl ester, a more stable compound that can be easily analyzed by TLC or other analytical methods like NMR.[1] The appearance of a new, less polar spot corresponding to the ester and the disappearance of the carboxylic acid spot is a strong indication of a successful reaction.
Q2: I have initiated the reaction with thionyl chloride or oxalyl chloride, but I do not observe any changes in the reaction mixture. What could be the issue?
A2: Several factors could contribute to a stalled reaction:
Reagent Quality: The thionyl chloride or oxalyl chloride may have degraded. It is recommended to use freshly distilled or a new bottle of the reagent. For reactions with oxalyl chloride, ensure the DMF catalyst is anhydrous.
Moisture Contamination: Acyl chloride synthesis is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use, and all solvents are anhydrous.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Temperature: Some reactions may require heating to initiate. For instance, when using thionyl chloride, refluxing the reaction mixture is a common practice.[2]
Q3: My reaction mixture has turned dark, almost black. What does this indicate and can I still salvage the product?
A3: A dark coloration can indicate decomposition or side reactions. This can sometimes occur when heating the reaction mixture, especially with sensitive substrates. While it may be possible to isolate some of the desired product, the yield and purity will likely be compromised. It is advisable to repeat the reaction under milder conditions if possible (e.g., lower temperature, shorter reaction time).
Q4: I am struggling with the purification of 1,4-Benzodioxane-6-carbonyl chloride. What is the best approach?
A4: 1,4-Benzodioxane-6-carbonyl chloride is often used in situ for the next synthetic step without purification due to its high reactivity.[1] If isolation is necessary, the most common procedure is to remove the excess chlorinating agent and solvent under reduced pressure.[2][3] For solid acyl chlorides, recrystallization from a dry, non-hydroxylic solvent like toluene (B28343) or a mixture of toluene and petroleum ether can be attempted.[3] Fractional distillation under high vacuum is another option for liquid acyl chlorides, though care must be taken to avoid thermal decomposition.[1][4]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low or No Conversion to Acyl Chloride
1. Inactive chlorinating agent. 2. Presence of moisture. 3. Insufficient reaction time or temperature. 4. For oxalyl chloride, inactive DMF catalyst.
1. Use freshly opened or distilled thionyl chloride/oxalyl chloride. 2. Ensure all glassware is flame-dried and solvents are anhydrous. Work under an inert atmosphere.[1] 3. Increase reaction time or temperature as per the protocol. Consider refluxing with thionyl chloride.[2] 4. Use anhydrous DMF.
Product Hydrolyzes Back to Carboxylic Acid
1. Exposure to atmospheric moisture during workup or storage. 2. Use of wet solvents or reagents.
1. Handle the product under an inert atmosphere. Store in a tightly sealed container with a desiccant. 2. Use anhydrous solvents for all steps following the acyl chloride formation.
Difficulty in Monitoring Reaction Progress
Direct TLC analysis of acyl chloride is unreliable.[1]
Take a small aliquot from the reaction, quench with dry methanol, and analyze the resulting methyl ester by TLC.[1]
Formation of Impurities/Side Products
1. Reaction temperature is too high, causing decomposition. 2. Impurities in the starting materials or reagents.
1. Run the reaction at a lower temperature. 2. Use purified starting materials and reagents.
Challenges in Product Isolation
The product is highly reactive and may not be stable to common purification techniques like column chromatography on silica gel.
1. Use the crude acyl chloride directly in the next step.[1] 2. If isolation is required, remove volatiles under high vacuum.[3] 3. For solids, attempt recrystallization from dry, non-protic solvents.[3] 4. For liquids, consider short-path distillation under high vacuum.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of 1,4-benzodioxane-6-carbonyl chloride.[2]
Materials:
1,4-Benzodioxane-6-carboxylic acid
Thionyl chloride (SOCl₂)
Anhydrous benzene (B151609) (or another suitable inert solvent like toluene or dichloromethane)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 1,4-Benzodioxane-6-carboxylic acid (1 equivalent).
Add anhydrous benzene (or another suitable solvent) to the flask.
Slowly add an excess of thionyl chloride (e.g., 5-10 equivalents) to the mixture.
Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual thionyl chloride is removed.[5]
The resulting crude 1,4-Benzodioxane-6-carbonyl chloride is a residue that can be used directly for the next step.
Protocol 2: Synthesis using Oxalyl Chloride and DMF (Catalyst)
This protocol is based on a general and milder method for acyl chloride formation.[1]
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,4-Benzodioxane-6-carboxylic acid (1 equivalent).
Add anhydrous DCM to dissolve or suspend the carboxylic acid.
Cool the mixture in an ice bath (0 °C).
Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the stirred mixture.
Add a catalytic amount of anhydrous DMF (1-2 drops). Vigorous gas evolution (CO and CO₂) will be observed.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-2 hours, or until gas evolution ceases.
The reaction mixture containing the 1,4-Benzodioxane-6-carbonyl chloride can be used directly, or the solvent and excess oxalyl chloride can be removed under reduced pressure.
Visualizing the Workflow
Synthesis Pathway
Caption: General synthesis route to 1,4-Benzodioxane-6-carbonyl chloride.
Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting the synthesis.
stability and degradation of 1,4-Benzodioxane-6-carboxylic Acid
Welcome to the technical support center for 1,4-Benzodioxane-6-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FA...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 1,4-Benzodioxane-6-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound.
While specific public data on the comprehensive stability profile of 1,4-Benzodioxane-6-carboxylic Acid is limited, this guide consolidates available information and provides recommendations based on general chemical principles, data from analogous structures, and standard pharmaceutical stress testing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,4-Benzodioxane-6-carboxylic Acid?
A1: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, the following conditions should be observed.
Table 1: Recommended Storage Conditions for 1,4-Benzodioxane-6-carboxylic Acid
Q3: What are the primary safety concerns when handling 1,4-Benzodioxane-6-carboxylic Acid?
A3: Safety data sheets indicate that this compound is an irritant. Standard laboratory safety protocols should be followed.[4]
Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7]
Personal Protective Equipment (PPE) : Wear protective gloves, eye protection (eyeshields/goggles), and a dust mask (e.g., type N95).[4][8]
Handling : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Ensure adequate ventilation.[7][8]
Q4: Is 1,4-Benzodioxane-6-carboxylic Acid known to be sensitive to light, air, or pH changes?
A4: While specific photostability data is not available, many aromatic carboxylic acids exhibit some light sensitivity. The benzodioxane ring system can be susceptible to cleavage under certain conditions.
Light : As a general precaution, the compound should be stored protected from light. Photostability testing is recommended as part of a formal stability study.[9]
Air (Oxidation) : The dioxane moiety can be susceptible to oxidation, potentially forming peroxides over time, although specific data for this compound is unavailable. Studies on 1,4-dioxane (B91453) show it can be degraded by advanced oxidation processes.[10][11]
pH : The benzodioxane ring in some related molecules has shown instability in acidic conditions, which can lead to ring cleavage.[12] The carboxylic acid group will be deprotonated under basic conditions, which may affect its reactivity and stability profile.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I see an increasing number of impurities in my sample over time, even when stored as a solid at the recommended temperature.
Possible Cause 1: Exposure to Moisture. The compound may be hygroscopic. Absorbed moisture can facilitate slow hydrolysis or other degradation pathways.
Solution: Store the compound in a desiccator, even within the freezer or refrigerator. Use a fresh, dry spatula for each use and minimize the time the container is open to the atmosphere.
Possible Cause 2: Exposure to Light. If the container is not opaque, ambient light during handling could be initiating photodegradation.
Solution: Use amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during weighing and preparation of solutions.
Possible Cause 3: Oxidative Degradation. Exposure to air during repeated handling could lead to slow oxidation.
Solution: If the compound is found to be particularly sensitive, consider aliquoting it into smaller, single-use vials and purging the headspace with an inert gas like argon or nitrogen before sealing.
Problem: My analytical results (e.g., HPLC purity) are inconsistent between experiments.
Possible Cause 1: In-solution Instability. The compound may be degrading in your chosen analytical solvent or mobile phase.
Solution: Prepare solutions fresh before each analysis. If this is not possible, perform a solution stability study by analyzing the same solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the window of stability. Check the pH of your mobile phase; highly acidic or basic conditions could promote degradation.
Possible Cause 2: Inconsistent Sample Preparation. Variations in temperature, light exposure, or time before analysis during sample prep can lead to variable degradation.
Solution: Standardize your sample preparation workflow. Ensure all samples are treated identically from dissolution to injection. Use a workflow diagram to ensure consistency.
A workflow to diagnose inconsistent analytical results.
Problem: I suspect degradation during my reaction, which is run under harsh acidic, basic, or thermal conditions.
Possible Cause: Inherent Lability. The compound may be degrading under your specific reaction conditions.
Solution: Perform a Forced Degradation Study. A forced degradation or stress study is the standard approach to identify potential degradation pathways and products.[9][13] This involves intentionally exposing the compound to harsh conditions and analyzing the outcome. See the "Experimental Protocols" section for a detailed methodology.
Hypothesize Degradation Products: Based on the structure, potential degradation pathways include:
Acid-catalyzed hydrolysis: Cleavage of the ether bonds in the dioxane ring.
Decarboxylation: Loss of the carboxylic acid group, especially at high temperatures.
Oxidation: Oxidation of the aromatic ring or the dioxane moiety.
optimizing reaction conditions for amide coupling with 1,4-Benzodioxane-6-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 1,4-Benzodioxane-6-carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling amines with 1,4-Benzodioxane-6-carboxylic Acid?
A1: The two primary methods are:
Two-step, via Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with the desired amine.[1][2]
One-pot, using Coupling Reagents: A coupling reagent is used to activate the carboxylic acid in situ, allowing it to react directly with the amine. This is often a milder and more common approach in modern medicinal chemistry.[3][4]
Q2: Which coupling reagents are recommended for this type of reaction?
A2: A variety of coupling reagents can be effective, and the choice often depends on the specific amine being used (e.g., its nucleophilicity and steric hindrance). Commonly used classes of reagents include:
Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and reduce side reactions.[4]
Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. HATU is particularly effective for challenging couplings, offering fast reaction times and minimizing racemization if chiral amines are used.[3][5][6]
Phosphonium Salts: such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP. These are also highly efficient and can be advantageous in specific situations.[5][6]
Q3: What are suitable solvents and bases for this reaction?
A3:
Solvents: Anhydrous polar aprotic solvents are typically preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. Acetonitrile can also be effective.[7]
Bases: A non-nucleophilic, sterically hindered organic base is generally used to neutralize the acid formed during the reaction and to facilitate the coupling. N,N-Diisopropylethylamine (DIPEA) is a very common choice.[7] Triethylamine (B128534) (TEA) can also be used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the carboxylic acid and the formation of the new, typically less polar, amide product.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low to No Yield
1. Ineffective carboxylic acid activation: The coupling reagent may be old, hydrolyzed, or not potent enough for your specific substrates.[7]
- Ensure your coupling reagent is fresh and stored under anhydrous conditions.- Use an anhydrous solvent, as water will quench the activated intermediate.[7]- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[5][6]
2. Low nucleophilicity of the amine: The amine may be electron-deficient or sterically hindered.
- Increase the reaction temperature (e.g., to 40-60 °C).- Use a more potent coupling reagent like HATU.[6]- Increase the equivalents of the amine and coupling reagent (e.g., 1.2-1.5 eq).
3. Insufficient base: The reaction requires a base to proceed effectively.
- Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used.[7]
Presence of Multiple Byproducts
1. Side reaction with coupling reagent: Uronium/aminium reagents like HATU can sometimes react with the amine to form a guanidinium (B1211019) byproduct.[7]
- Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine.
2. Formation of N-acylurea: When using carbodiimide (B86325) reagents (e.g., DCC, EDC), the activated intermediate can rearrange.
- Add HOBt or OxymaPure to the reaction mixture to trap the activated intermediate as a more stable active ester, which then cleanly reacts with the amine.[4]
Difficulty in Purification
1. Water-soluble byproducts: Byproducts from reagents like EDC and the base are often water-soluble.
- Perform an aqueous work-up. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., 5% NaHCO₃), and brine to remove these impurities.[7]
2. Co-elution of starting material and product: The polarity of the starting materials and the product might be too similar.
- Optimize your column chromatography conditions (e.g., use a shallower solvent gradient).- Trituration (suspending the crude material in a solvent in which the product is insoluble but the impurities are soluble) can sometimes be an effective purification method.[1][8]
Experimental Protocols
Protocol 1: Acyl Chloride Formation and Amine Coupling[1][2]
This protocol is based on the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amides.
Step 1: Formation of 1,4-Benzodioxane-6-carbonyl chloride
To a solution of 1,4-Benzodioxane-6-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene (B28343) or DCM, add oxalyl chloride (2.0-3.0 eq).
Add a catalytic amount of DMF (1-2 drops).
Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
Step 2: Amide Formation
Dissolve the amine (1.0-1.2 eq) in anhydrous DCM or THF in a separate flask, often with a base like triethylamine or DIPEA (2.0-3.0 eq).
Cool the amine solution to 0 °C in an ice bath.
Slowly add a solution of the crude 1,4-Benzodioxane-6-carbonyl chloride in the same anhydrous solvent.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by trituration with a suitable solvent (e.g., hexane) or by flash column chromatography on silica (B1680970) gel.[1][8]
Protocol 2: One-Pot Coupling using HATU[7]
This is a general protocol adaptable for 1,4-Benzodioxane-6-carboxylic Acid.
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,4-Benzodioxane-6-carboxylic acid (1.0 eq).
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (to a concentration of approximately 0.1-0.5 M).
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.
Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following tables provide a general comparison of common amide coupling conditions. Yields are representative and can vary significantly based on the specific amine substrate.
Table 1: Comparison of Common Coupling Reagents
Coupling Reagent
Additive
Typical Base
Typical Solvent
Avg. Yield Range
Notes
EDC
HOBt or OxymaPure
DIPEA, TEA
DCM, DMF
60-90%
Cost-effective; byproduct is water-soluble, simplifying workup.[4]
HATU
None (contains HOAt)
DIPEA, Collidine
DMF, DCM
75-95%
Highly efficient, fast reactions, good for hindered substrates, low racemization.[3][5][6]
BOP
None
DIPEA, TEA
DMF
70-95%
Very effective but forms a carcinogenic byproduct (HMPA).[6]
SOCl₂/Oxalyl-Cl
None (via acyl chloride)
DIPEA, TEA
DCM, Toluene
40-85%
Two-step process; can be harsh for sensitive substrates.[1][2]
Table 2: Example Yields for Synthesized 1,4-Benzodioxane-6-carboxamides via Acyl Chloride Method [2]
Amine Substrate
Product Yield
Aniline
47%
4-Fluoroaniline
46%
4-Methoxybenzylamine
47%
N-octylamine
30%
Note: Yields are from a specific study and may vary.[2]
Visualizations
Caption: A typical workflow for amide bond formation using a coupling reagent.
Caption: A decision tree for troubleshooting common issues in amide coupling reactions.
avoiding over-oxidation in the synthesis of 1,4-Benzodioxane derivatives
Welcome to the technical support center for the synthesis of 1,4-Benzodioxane (B1196944) derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scie...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 1,4-Benzodioxane (B1196944) derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing over-oxidation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-oxidation during the synthesis of 1,4-benzodioxane derivatives?
The primary cause of over-oxidation is the oxidation of the catechol starting material to form highly reactive and colored ortho-quinones.[1] This side reaction is particularly prevalent under basic conditions in the presence of an oxidant, most commonly atmospheric oxygen.[1][2] The Williamson ether synthesis, a common method for preparing 1,4-benzodioxanes, involves the deprotonation of a catechol to form a phenoxide, which then acts as a nucleophile.[3][4] This basic environment, required for deprotonation, unfortunately also facilitates the oxidation of the electron-rich catechol ring system.[2][5]
Q2: My reaction mixture turns dark brown or black. Is this indicative of over-oxidation?
Yes, a dark brown, black, or deep red coloration is a strong visual indicator that the catechol starting material has been oxidized to o-quinone, which can then polymerize to form dark, insoluble materials.[1] This is often accompanied by a significant decrease in the yield of the desired 1,4-benzodioxane product.
Q3: How can I detect and characterize over-oxidation byproducts?
Several analytical techniques can be employed to detect and quantify quinone-related impurities.[6][7]
Thin-Layer Chromatography (TLC): Ortho-quinones are often highly colored, appearing as distinct yellow/brown spots on the TLC plate. They may also stain upon developing with agents like potassium permanganate.
UV-Vis Spectroscopy: Quinones exhibit characteristic absorbance maxima in the UV-Vis spectrum, typically around 380-400 nm, which are absent in the catechol starting material.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the desired product from impurities and confirming the molecular weight of the byproducts.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While polymeric materials may be difficult to characterize, the initial o-quinone byproduct will have a distinct ¹H and ¹³C NMR spectrum compared to the starting catechol and the 1,4-benzodioxane product.
A summary of common analytical techniques is provided below.
Detection of masses corresponding to quinone or its derivatives
¹H and ¹³C NMR Spectroscopy
Structural confirmation
Disappearance of catechol -OH peaks, appearance of quinone carbonyl signals
Q4: What reaction conditions can be modified to minimize over-oxidation?
Minimizing over-oxidation involves a multi-faceted approach focused on protecting the catechol from oxygen, especially under basic conditions. Key strategies include:
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most critical step to prevent autoxidation from atmospheric oxygen.[10]
Solvent Choice: The choice of solvent can influence the rate of catechol oxidation.[8] Anhydrous, de-gassed solvents are recommended.
Base Selection and Addition: Using a milder base or controlling the rate of addition can limit the time the highly reactive catecholate anion is present in high concentrations.
Temperature Control: Catechol oxidation rates increase with temperature.[2] Running the reaction at the lowest effective temperature can help suppress the side reaction.
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of 1,4-benzodioxane derivatives via the Williamson ether synthesis from a catechol and a dihaloalkane.
Problem: Low yield and a dark, tarry reaction mixture.
This is the most common issue and points directly to the oxidation of the catechol starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Detailed Solutions
Ensure a Scrupulously Inert Atmosphere:
Protocol: Before adding any reagents, thoroughly purge the reaction flask with a dry, inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction, including during reagent addition and workup. Use solvents that have been de-gassed by sparging with an inert gas.
Rationale: Oxygen is the primary oxidant for catechols in basic media.[1][5] Removing it is the single most effective way to prevent the formation of o-quinones.
Verify Reagent Quality:
Protocol: Use catechol that is as pure as possible (white or off-white crystals). If it is discolored (pinkish or brown), consider purification by recrystallization or sublimation. Ensure all solvents are anhydrous and reagents are dry.
Rationale: Impurities, particularly trace metals like copper or iron, can catalyze the oxidation of catechols.[11] Water can affect the solubility and reactivity of the base and nucleophile.
Optimize Base Addition:
Protocol: Instead of adding the base all at once, consider a slow, dropwise addition of the base to the solution of catechol and the alkylating agent. Alternatively, add the catechol solution slowly to a suspension of the base.
Rationale: This minimizes the standing concentration of the highly reactive catecholate anion, reducing its exposure time to potential oxidants before it can react with the electrophile.
Control Temperature:
Protocol: While many Williamson ether syntheses are run at elevated temperatures to increase the reaction rate, catechol oxidation is also accelerated by heat.[2] Attempt the reaction at a lower temperature (e.g., room temperature or 40-50 °C) for a longer period. Monitor the reaction progress by TLC to find the optimal balance between the desired reaction and the decomposition pathway.
Section 3: Experimental Protocols
Protocol 1: Optimized Synthesis of 1,4-Benzodioxane under Inert Conditions
This protocol details the synthesis of the parent 1,4-benzodioxane from catechol and 1,2-dichloroethane (B1671644), incorporating measures to prevent over-oxidation.
N,N-Dimethylformamide (DMF), anhydrous and de-gassed (40 mL)
Procedure:
Add anhydrous potassium carbonate to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Heat the flask gently under vacuum with a heat gun and then cool to room temperature under a positive pressure of nitrogen.
Add the anhydrous, de-gassed DMF to the flask via cannula, followed by the catechol.
Stir the suspension under a steady flow of nitrogen for 15 minutes.
Add the 1,2-dichloroethane via syringe and heat the reaction mixture to 80-90 °C.
Maintain the nitrogen atmosphere and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
Pour the mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).
Wash the combined organic layers with 1M NaOH (2 x 30 mL) to remove unreacted catechol, then with brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Protocol 2: TLC Analysis for In-Process Reaction Monitoring
Procedure:
Prepare a TLC chamber with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).
Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate alongside spots of the catechol starting material.
Develop the plate in the chamber.
Visualize the plate under UV light (254 nm). The formation of a new, higher Rf spot indicates the product.
Observe the baseline of the reaction lane. The appearance of a dark, immobile brown streak is indicative of polymer formation from over-oxidation.
Section 4: Reaction Pathway Visualization
The key to avoiding over-oxidation is to favor the desired Sₙ2 pathway over the competing oxidation pathway.
Caption: Competing reaction pathways in 1,4-benzodioxane synthesis.
characterization issues with 1,4-Benzodioxane-6-carboxylic Acid analogs
Technical Support Center: 1,4-Benzodioxane-6-carboxylic Acid Analogs Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Benzodioxane-6-carboxylic Acid...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 1,4-Benzodioxane-6-carboxylic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Benzodioxane-6-carboxylic Acid and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common characterization and synthesis challenges.
Section 1: Synthesis and Purification
This section addresses common hurdles encountered during the synthesis and purification of 1,4-benzodioxane-6-carboxylic acid analogs.
Frequently Asked Questions (FAQs)
Question: My yield for the 1,4-benzodioxane (B1196944) ring formation is very low. What are the common pitfalls?
Answer: Low yields in the cyclization step, often involving the reaction of a catechol precursor with an electrophile like 1,2-dibromoethane, are a frequent issue. Key factors to optimize include:
Base and Solvent System: The choice of base and solvent is critical. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF is commonly used. Ensure the base is anhydrous and of high quality.[1][2][3]
Reaction Temperature: The reaction often requires heating or reflux to proceed at a reasonable rate. Monitor the temperature closely to avoid decomposition of starting materials or products.
Purity of Starting Materials: Ensure your catechol starting material (e.g., a gallic acid derivative) is pure. Impurities can interfere with the reaction.[1][3]
Stoichiometry: While an excess of the dihaloalkane is often used, a large excess can lead to side products. Experiment with molar ratios to find the optimal balance.
Question: I am having difficulty purifying my final compound. Column chromatography results in significant product loss, and the compound won't crystallize.
Answer: Purification of benzodioxane derivatives can indeed be challenging.[4][5] If standard crystallization fails, consider the following:
Trituration: Before attempting column chromatography, try triturating the crude product with a solvent in which the desired compound is sparingly soluble but impurities are highly soluble (e.g., hexane, diethyl ether).[3][4] This can remove many impurities and sometimes induce crystallization.
Column Chromatography Solvent System: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A common starting point for these analogs is a gradient of ethyl acetate (B1210297) in hexane.[3] For more polar analogs, like amides, adding a small percentage of methanol (B129727) to dichloromethane (B109758) (e.g., 5% MeOH in DCM) can be effective.[3]
Acid/Base Extraction: If your analog has acidic (like the carboxylic acid) or basic (like an amine) functional groups, an aqueous acid/base workup can effectively remove complementary impurities.
Question: The hydrolysis of the methyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is often due to insufficient reaction time or suboptimal conditions. For robust hydrolysis of the methyl ester on the benzodioxane core, consider refluxing with a strong base like 2N NaOH in methanol for an extended period, such as 8 hours, to ensure the reaction goes to completion.[1][3] Following the reaction, the mixture must be carefully acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.[1][3]
Experimental Workflow: Synthesis of Amide Analogs
The following diagram outlines a common multi-step synthesis workflow for creating a library of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from a substituted catechol.[1][2][3]
Caption: General workflow for synthesizing 1,4-benzodioxane-6-carboxylic acid amides.
Section 2: Spectroscopic Characterization
This section focuses on troubleshooting common issues related to NMR and Mass Spectrometry data.
Frequently Asked Questions (FAQs)
Question: In the ¹H NMR spectrum, I can't find the signal for my carboxylic acid proton. Is my sample impure?
Answer: Not necessarily. The carboxylic acid proton is acidic and can exchange with trace amounts of water (D₂O) in the NMR solvent (like DMSO-d₆ or CDCl₃). This can cause the peak to broaden significantly or disappear entirely. To confirm its presence, you can try:
Using a very dry solvent: Ensure your NMR solvent is fresh and anhydrous.
D₂O exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The disappearance of a broad peak is a strong indication that it was the acidic proton.
Low-temperature NMR: Running the experiment at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.
Question: The proton signals for the dioxane ring (at positions 2 and 3) in my ¹H NMR spectrum are not clear multiplets between 4.25-4.30 ppm as reported in the literature. What could be the issue?
Answer: While the literature suggests a characteristic multiplet between 4.25-4.30 ppm for the two methylene (B1212753) groups of the dioxane ring, deviations can occur.[1][3]
Conformational Restriction: Bulky substituents on the benzodioxane ring or in the side chain can restrict the conformation of the dioxane ring, leading to a more complex and less "classic" splitting pattern.
Solvent Effects: The choice of NMR solvent can influence chemical shifts. Compare your data to literature values obtained in the same solvent.
Chirality: If your molecule is chiral, the methylene protons can become diastereotopic, leading to a more complex set of signals (e.g., an AB quartet or even more complex multiplets).
Question: My high-resolution mass spectrometry (HRMS) data shows an unexpected M+2 peak. What does this indicate?
Answer: A prominent M+2 peak is a classic indicator of the presence of either a chlorine or a bromine atom in your molecule.
Bromine: If your molecule contains one bromine atom, you will observe M+ and M+2 peaks in an approximate 1:1 ratio.[4]
Chlorine: If your molecule contains one chlorine atom, the M+ and M+2 peaks will be in an approximate 3:1 ratio.
This is a useful diagnostic tool, especially if you have used reagents like thionyl chloride or oxalyl chloride in a previous step.[5][6]
Data Tables: Expected Characterization Values
For reference, the following tables summarize typical spectroscopic data for the core 1,4-benzodioxane-6-carboxylic acid structure.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts
(Solvent: DMSO-d₆ or CDCl₃. Shifts are approximate and can vary based on substitution.)
Technical Support Center: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Benzodioxane-6-carboxylic Ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Benzodioxane-6-carboxylic Acid, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1,4-Benzodioxane-6-carboxylic Acid?
A1: The most commonly cited starting materials are gallic acid and 3,4-dihydroxybenzaldehyde (B13553).[1][2] The choice of starting material can influence the overall synthetic strategy, number of steps, and potential impurities.
Q2: I am seeing low yields in the ring-formation step to create the 1,4-benzodioxane (B1196944) structure. What are the possible causes and solutions?
A2: Low yields in the Williamson ether synthesis to form the dioxane ring can be due to several factors:
Insufficient base: Ensure that at least two equivalents of a suitable base, such as potassium carbonate (K₂CO₃), are used to deprotonate both phenolic hydroxyl groups.
Reaction temperature: The reaction typically requires heating (reflux). Ensure the reaction mixture reaches and maintains the appropriate temperature for a sufficient duration.
Purity of reagents: The presence of water or other nucleophiles can lead to side reactions with 1,2-dibromoethane (B42909). Ensure all reagents and solvents are dry.
Side reactions: Polymerization of the catechol starting material or elimination reactions of 1,2-dibromoethane can occur. Controlled addition of the alkylating agent at an elevated temperature might mitigate these side reactions.
Q3: During the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde to the carboxylic acid, I am observing the formation of byproducts. How can I improve the selectivity?
A3: When using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), over-oxidation or side reactions can be a concern.[2]
Temperature control: The oxidation is exothermic. It is crucial to control the temperature by slow, portion-wise addition of the oxidant and external cooling if necessary. A temperature range of 70-80°C has been reported, followed by a reflux period.[2]
Stoichiometry: Use a carefully measured amount of the oxidizing agent. Excess oxidant will lead to unwanted side products.
pH control: The reaction is typically performed in an aqueous solution. Maintaining the appropriate pH can be critical for selectivity. The work-up procedure involves alkalization, filtration, and then acidification to precipitate the product.[2]
Q4: I am having difficulty with the purification of the final product at a larger scale. What are the recommended procedures?
A4: Purification of 1,4-Benzodioxane-6-carboxylic Acid can be challenging due to its polarity.
Recrystallization: This is often the most effective method for purifying the final carboxylic acid on a large scale. Suitable solvent systems should be determined at a small scale first.
Washing: After precipitation by acidification, thoroughly washing the crude product with cold water helps remove inorganic salts.[1][2]
Column chromatography: While effective at a small scale, it can be cumbersome and expensive for large-scale purification of the final product. It is more commonly used for intermediates.[1][3]
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: Yes, several safety considerations are important:
1,2-dibromoethane: This is a toxic and carcinogenic substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Oxidation step: The oxidation with potassium permanganate can be highly exothermic. Ensure proper temperature monitoring and control to prevent runaway reactions.
Pressure build-up: When running reactions under reflux for extended periods in large reactors, ensure proper pressure relief systems are in place.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Incomplete reaction in the formation of the benzodioxane ring
Insufficient reaction time or temperature.
Monitor the reaction by TLC. If starting material is still present, consider extending the reflux time. Ensure the internal temperature of the reactor is at the desired level.
Formation of a dark, tarry substance during ring formation
Polymerization of the starting catechol or subsequent intermediates.
Consider using a higher dilution. Add the 1,2-dibromoethane slowly to the heated reaction mixture to maintain a low instantaneous concentration.
Low yield after hydrolysis of the ester intermediate
Incomplete hydrolysis.
Ensure a sufficient excess of the base (e.g., NaOH) is used and that the reaction is heated for an adequate amount of time (e.g., 8 hours at reflux).[1] Monitor by TLC until the ester starting material is fully consumed.
Product oiling out during recrystallization
The solvent system is not optimal, or impurities are depressing the melting point.
Try a different solvent or a mixture of solvents. A pre-purification step, such as a wash with a non-polar solvent to remove less polar impurities, might be beneficial.
Difficulty filtering the product after precipitation
Very fine particles are formed.
Allow the precipitated product to digest (stand) for some time, which may lead to larger crystal formation. Using a filter aid might also be helpful.
Experimental Protocols
Synthesis via Gallic Acid Derivative
This multi-step synthesis starts with the commercially available gallic acid.[1][4]
Esterification: Gallic acid is first converted to its methyl ester, methyl 3,4,5-trihydroxybenzoate, by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid.[1][5]
Formation of the 1,4-Benzodioxane Ring: The resulting methyl ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone (B3395972) under reflux to form the 6,8-disubstituted-1,4-benzodioxane.[1][4]
Further Functionalization (if required): The search results describe further modification at the 8-position at this stage.[1]
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in methanol, followed by acidification.[1]
Synthesis via 3,4-Dihydroxybenzaldehyde
This two-step synthesis is suitable for producing the target compound directly.[2]
Ring Closing Reaction: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.
Oxidation: The intermediate aldehyde is then oxidized to 1,4-Benzodioxane-6-carboxylic Acid using an aqueous solution of potassium permanganate. The reaction is heated, and upon completion, the product is isolated by filtration and acidification of the filtrate. A yield of 90% for this step has been reported.[2]
Structure-Activity Relationship of 1,4-Benzodioxane-6-Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 1,4-benzodioxane (B1196944) scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane (B1196944) scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-benzodioxane-6-carboxylic acid analogs, focusing on their potential as α-adrenergic receptor antagonists, anti-inflammatory agents, and anticancer therapeutics. The information presented is based on available experimental data to guide further research and drug development efforts in this area.
I. Activity at α-Adrenergic Receptors
The 1,4-benzodioxane moiety is a core component of several known α-adrenergic antagonists, such as Doxazosin.[1] Research in this area has explored how modifications to the 1,4-benzodioxane ring and its substituents influence affinity and selectivity for α-adrenoceptor subtypes.
Structure-Activity Relationship Summary:
Substitution on the Dioxane Ring: The nature and position of substituents on the dioxane portion of the molecule can significantly impact α-adrenoceptor affinity and selectivity.
Amine Functionality: For many α-adrenoceptor antagonists, a basic amine moiety is crucial for interaction with the receptor. The nature of this amine and the length and composition of the linker attaching it to the benzodioxane core are key determinants of activity.
Aryl and Alkyl Substituents: The introduction of aryl or alkyl groups at various positions on the benzodioxane scaffold has been shown to modulate α1-adrenoceptor blocking activity.[2]
The following diagram illustrates a general workflow for evaluating the α-adrenergic antagonist activity of new chemical entities.
General workflow for screening α-adrenergic antagonists.
Experimental Protocols:
Radioligand Binding Assay for α1-Adrenoceptors:
Source: Membranes from cells expressing cloned human α1A, α1B, and α1D adrenoceptors.
Radioligand: [3H]prazosin.
Procedure: Cell membranes are incubated with various concentrations of the test compounds and a fixed concentration of [3H]prazosin. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine). After incubation, the membranes are washed, and the bound radioactivity is measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
II. Anti-inflammatory Activity
Certain 1,4-benzodioxane derivatives have demonstrated notable anti-inflammatory properties. A key finding is the importance of the position of the acidic functional group on the benzodioxane ring.
Structure-Activity Relationship Summary:
Positional Isomerism: Studies have shown that the position of the acetic acid group is critical for anti-inflammatory activity. For instance, (2,3-dihydrobenzo[1][3]dioxin-6-yl)acetic acid displays optimal activity, whereas the corresponding regioisomer with the acetic acid substituent at the 2-position shows mediocre anti-inflammatory effects.[1][4]
The signaling pathway for inflammation often involves pro-inflammatory cytokines and enzymes like COX-2. The diagram below illustrates a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory drugs.
Simplified inflammatory signaling pathway.
Experimental Protocols:
In Vivo Carrageenan-Induced Rat Paw Edema Assay:
Animals: Male Wistar rats.
Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce edema. The test compounds or a reference drug (e.g., ibuprofen) are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at various time points after the induction of inflammation using a plethysmometer.
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
III. Anticancer Activity
The 1,4-benzodioxane scaffold has been incorporated into molecules designed as potential anticancer agents. Modifications of the 6-carboxylic acid group, such as the formation of hydrazones, have yielded compounds with cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship of 1,4-Benzodioxane-6-Carboxylic Acid Hydrazone Analogs:
A study on a series of 1,4-benzodioxane-based hydrazones revealed that the nature of the aromatic aldehyde condensed with the 1,4-benzodioxane-6-hydrazide influences the anticancer activity. While a comprehensive SAR for a large series is not available, specific substitutions have shown promising results.
Table 1: Anticancer Activity of Selected 1,4-Benzodioxane-6-Carboxylic Acid Hydrazone Analogs
Compound ID
R Group on Hydrazone
Biological Target/Activity
IC50 / GI50 (µM)
Compound 5
4-methoxybenzylidene
Acetylcholinesterase Inhibition
1.228 ± 1.63 (µg/mL)
β-glucosidase Inhibition
0.37 ± 3.06 (µg/mL)
Peroxidase Inhibition
2.009 ± 3.19 (µg/mL)
Compound 7
Thiophene-2-ylmethylene
General Biological Activity
Data not specified
Data extracted from a study on benzodioxane carboxylic acid-based hydrazones. Note that the IC50 values for Compound 5 are reported in µg/mL.[5]
The following diagram outlines the synthetic route to 1,4-benzodioxane-6-carboxylic acid hydrazone analogs.
Synthetic pathway to 1,4-benzodioxane-based hydrazones.
Experimental Protocols:
MTT Assay for Cytotoxicity:
Cell Lines: A panel of human cancer cell lines.
Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
IV. Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs
A library of 1,4-benzodioxane-6-carboxylic acid amide analogs has been synthesized, providing a platform for future biological screening.[1][4] The general synthetic approach starts from gallic acid.
This table lists a selection of the synthesized analogs as described by Idris et al., 2022. Biological activity data for this specific series was not provided in the publication.[1][4]
The synthesis of these amide analogs involves a multi-step process, which is depicted in the following workflow.
Synthesis of 1,4-benzodioxane-6-carboxylic acid amides.
Conclusion
The 1,4-benzodioxane-6-carboxylic acid scaffold and its derivatives represent a promising area for the development of new therapeutic agents. The available data, although not fully comprehensive for a direct comparative analysis of a homologous series of 6-carboxylic acid analogs, indicates that modifications at the 6-position and other sites on the benzodioxane ring system can significantly influence biological activity. The position of the acidic or amide functionality is crucial for anti-inflammatory and potentially other activities. Further systematic studies, involving the synthesis and biological evaluation of a broader range of analogs, are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for optimization in drug discovery programs targeting α-adrenergic receptors, inflammation, and cancer.
Unveiling the Anticancer Potential of 1,4-Benzodioxane-6-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 1,4-benzodioxane (B1196944) scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of 1,4-Benzodioxane-6-ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane (B1196944) scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of 1,4-Benzodioxane-6-carboxylic Acid, in particular, have demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of their anticancer mechanisms, supported by available experimental data, to aid in the ongoing research and development of this class of compounds.
Comparative Efficacy: Cytotoxicity Across Cancer Cell Lines
Various derivatives of the 1,4-benzodioxane structure have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below to provide a comparative overview of their potency.
Table 1: Cytotoxic Activity (IC50 in µM) of 1,4-Benzodioxane-Imidazolium Salt Hybrid Compounds [1]
Compound
K562 (Leukemia)
SMMC-7721 (Hepatocellular Carcinoma)
A-549 (Lung Cancer)
Compound 25
1.06
1.83
8.31
Cisplatin
4.77
8.63
12.5
Table 2: Growth Inhibitory Activity (GI50 in µM) of 1,4-Benzodioxane-Hydrazone Derivatives
Compound
MDA-MB-435 (Melanoma)
M14 (Melanoma)
SK-MEL-2 (Melanoma)
UACC-62 (Melanoma)
Average (56 cell lines)
Compound 7e
0.20
0.46
0.57
0.27
6.92
Note: The MDA-MB-435 cell line is now known to be of melanoma origin, not breast cancer as previously described.[2][3]
Unraveling the Mechanism of Action
The anticancer effects of 1,4-Benzodioxane-6-carboxylic Acid derivatives appear to be multifactorial, primarily involving the induction of apoptosis and cell cycle arrest. Furthermore, inhibition of key signaling pathways such as the mTOR pathway has been identified for some derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Studies have shown that certain 1,4-benzodioxane derivatives can trigger this process. For instance, a hybrid of 1,4-benzodioxane and imidazolium (B1220033) salt, compound 25, was found to induce apoptosis in SMMC-7721 cells[1]. While detailed Western blot data from this specific study is not publicly available, the general mechanism of apoptosis involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of a cascade of caspases.
Fig. 1: Proposed Apoptotic Signaling Pathway
Cell Cycle Arrest
Disruption of the normal cell cycle is another key strategy for cancer therapy. 1,4-Benzodioxane derivatives have been shown to induce cell cycle arrest at different phases. For example, compound 25 induced G0/G1 arrest in SMMC-7721 cells[1]. In contrast, a 1,4-benzodioxane-hydrazone derivative, compound 7e, was reported to cause S-phase arrest in MDA-MB-435 cells. This suggests that structural modifications to the 1,4-benzodioxane core can alter the specific phase of cell cycle arrest.
Fig. 2: Cell Cycle Arrest Mechanisms
mTOR Pathway Inhibition
The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. The 1,4-benzodioxane-hydrazone derivative 7e has been identified as an inhibitor of mTOR kinase. Inhibition of the mTOR pathway can lead to a reduction in protein synthesis and cell proliferation, as well as the induction of autophagy.
A Comparative Analysis of 1,4-Benzodioxane Derivatives and Established COX Inhibitors
This guide provides a comparative overview of the cyclooxygenase (COX) inhibitory activity of select 1,4-benzodioxane (B1196944) derivatives against well-known non-steroidal anti-inflammatory drugs (NSAIDs). The data pre...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative overview of the cyclooxygenase (COX) inhibitory activity of select 1,4-benzodioxane (B1196944) derivatives against well-known non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate an understanding of the potential of this chemical scaffold in the design of novel anti-inflammatory agents.
Introduction to COX Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (B1171923). Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and predominantly involved in inflammation. The therapeutic action of NSAIDs is derived from their ability to inhibit these enzymes. While non-selective COX inhibitors can lead to gastrointestinal side effects due to the inhibition of COX-1, COX-2 selective inhibitors were developed to mitigate these risks.
Recent research has explored various heterocyclic compounds for their potential as more selective and potent COX inhibitors. Among these, derivatives of the 1,4-benzodioxane scaffold have shown promise. This guide compares the in vitro COX inhibitory performance of specific 1,4-benzodioxane derivatives to that of established drugs like Celecoxib and Indomethacin.
Comparative Inhibitory Activity
The following table summarizes the in vitro cyclooxygenase inhibition data for selected 1,4-benzodioxane derivatives compared to standard COX inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.
The following provides a generalized methodology for the in vitro determination of COX-1 and COX-2 inhibition, which is a standard approach in the field.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
Ovine COX-1 and human recombinant COX-2 enzymes
Arachidonic acid (substrate)
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted in Tris-HCl buffer to the desired concentration.
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme solution in a microplate for a defined period (e.g., 15 minutes) at room temperature to allow for binding. A range of concentrations is tested for each compound to determine the dose-response relationship.
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid to the enzyme-inhibitor mixture.
Reaction Termination: After a specified incubation period (e.g., 10 minutes) at 37°C, the reaction is terminated by the addition of an acid solution (e.g., HCl).
Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA). The concentration of PGE2 is inversely proportional to the intensity of the colorimetric signal, which is measured using a microplate reader at a specific wavelength.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control sample containing no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of NSAIDs.
Caption: A generalized workflow for an in vitro COX inhibition assay used to determine the IC50 values of test compounds.
Comparative
spectroscopic comparison between 1,4-Benzodioxane-6-carboxylic Acid and its precursors
This guide provides a detailed spectroscopic comparison of 1,4-Benzodioxane-6-carboxylic Acid with its key precursors, 1,4-benzodioxan and 1,4-dioxane (B91453). The information presented is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed spectroscopic comparison of 1,4-Benzodioxane-6-carboxylic Acid with its key precursors, 1,4-benzodioxan and 1,4-dioxane (B91453). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for both synthesis and analysis, and visualizations of the chemical structures and reaction pathways.
Spectroscopic Data Summary
The following tables summarize the key infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for 1,4-dioxane, 1,4-benzodioxan, and 1,4-Benzodioxane-6-carboxylic Acid. This data is essential for distinguishing the final product from its precursors based on the presence and absence of specific functional groups.
The following are representative experimental protocols for the synthesis of 1,4-Benzodioxane-6-carboxylic Acid from 1,4-benzodioxan and for the acquisition of the spectroscopic data.
Synthesis of 1,4-Benzodioxane-6-carboxylic Acid
This two-step procedure involves the Friedel-Crafts acylation of 1,4-benzodioxan followed by a haloform reaction to yield the carboxylic acid.
Step 1: Acetylation of 1,4-Benzodioxan
To a stirred solution of 1,4-benzodioxan (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents).
Slowly add acetyl chloride (1.1 equivalents) to the mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-1,4-benzodioxan.
Step 2: Haloform Reaction
Dissolve the 6-acetyl-1,4-benzodioxan (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.
Add a freshly prepared solution of sodium hypobromite (B1234621) (excess) to the stirred solution at room temperature.
Continue stirring for several hours until the reaction is complete (monitored by TLC).
Quench the excess hypobromite with a solution of sodium bisulfite.
Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
Filter the precipitate, wash with cold water, and dry to yield 1,4-Benzodioxane-6-carboxylic Acid.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra were obtained on a Perkin Elmer PE 100 spectrometer with an Attenuated Total Reflectance (ATR) window.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were performed on a Bruker Avance 400 MHz spectrometer.[2] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4][5]
Visualizing the Molecular Structures and Synthesis
The following diagrams, generated using the DOT language, illustrate the molecular structures of the compounds and the synthetic pathway.
Caption: Molecular structures of the compared compounds.
Caption: Synthetic pathway to 1,4-Benzodioxane-6-carboxylic Acid.
In Vivo Efficacy of a Novel 1,4-Benzodioxane Derivative in Skin Cancer: A Comparative Analysis with Standard Chemotherapies
For Immediate Release [City, State] – [Date] – Researchers and drug development professionals in oncology now have access to a comparative guide on the in vivo efficacy of a promising 1,4-benzodioxane-6-carboxylic acid d...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in oncology now have access to a comparative guide on the in vivo efficacy of a promising 1,4-benzodioxane-6-carboxylic acid derivative, compound 7e, against established standard-of-care chemotherapeutic agents, 5-fluorouracil (B62378) and cisplatin (B142131), for the treatment of skin cancer. This guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and insights into the underlying signaling pathways.
A recent study has highlighted the potential of a novel 1,4-benzodioxane-hydrazone derivative, designated as compound 7e, in a murine model of skin cancer. The compound was shown to be effective in ameliorating skin cancer when administered intraperitoneally at a dose of 20 mg/kg.[1] Mechanistic studies have identified compound 7e as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[1]
While detailed quantitative in vivo data for compound 7e from the primary study is not publicly available, this guide consolidates the existing information and presents it alongside published data for the standard chemotherapeutic agents, 5-fluorouracil and cisplatin, in the widely utilized 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin carcinogenesis mouse model.
Comparative Efficacy Data
The following tables summarize the available in vivo efficacy data for the 1,4-benzodioxane-hydrazone derivative 7e and the standard drugs, 5-fluorouracil and cisplatin. It is important to note the absence of direct head-to-head comparative studies necessitates a cross-study comparison.
Table 1: In Vivo Efficacy of 1,4-Benzodioxane-Hydrazone Derivative 7e in a Skin Cancer Mouse Model
Compound
Dosage and Administration
Animal Model
Key Findings (Qualitative)
Putative Mechanism of Action
Reference
1,4-Benzodioxane-hydrazone 7e
20 mg/kg, intraperitoneal
Skin Cancer Mouse Model
Demonstrated safety and efficacy in ameliorating skin cancer.
Table 2: In Vivo Efficacy of Standard Drugs in the DMBA/TPA-Induced Skin Cancer Mouse Model
Drug
Dosage and Administration
Animal Model
Tumor Incidence Reduction
Tumor Volume/Multiplicity Reduction
Reference
5-Fluorouracil (Topical)
1%, 2%, and 5% cream applied for 4 weeks
DMBA/Croton oil-induced skin papilloma in mice
Not specified
Statistically significant decrease in the cumulative number of papillomas (p<0.05).
Cisplatin
100 µg, weekly injections for 10 weeks
DMBA/TPA-induced skin papilloma in mice
Not specified
Induced a 2.3-fold enhancement of conversion from papillomas to carcinomas.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the in vivo skin carcinogenesis model and the assessment of mTOR signaling inhibition.
DMBA/TPA-Induced Skin Carcinogenesis Protocol
This two-stage model is a standard method for inducing skin tumors in mice and was the likely model used to evaluate compound 7e.
Animal Model: Female Swiss albino or similar strain mice, 6-8 weeks old.
Initiation: A single topical application of 100 µg of DMBA dissolved in 100 µL of acetone (B3395972) to the shaved dorsal skin of the mice.
Promotion: Two weeks after initiation, 200 µL of TPA (5 µg in acetone) is applied topically twice a week for a period of 16-20 weeks.
Treatment: The test compound (e.g., 1,4-benzodioxane-hydrazone 7e) or standard drug is administered at the specified dosage and route. A vehicle control group receives the vehicle alone.
Tumor Assessment: The number and volume of tumors are measured weekly. Tumor volume can be calculated using the formula: V = 0.52 x (width)^2 x (length).
Endpoint: At the end of the study period, mice are euthanized, and tumor tissues are collected for histopathological and biochemical analysis.
In Vivo mTOR Signaling Inhibition Analysis by Western Blot
To confirm the mechanism of action of mTOR inhibitors like compound 7e in vivo, the phosphorylation status of key downstream targets of mTOR can be assessed in tumor tissues.
Tissue Homogenization: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR downstream targets, such as p70S6K and 4E-BP1.
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of mTOR pathway inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: The mTOR signaling pathway and the inhibitory action of compound 7e.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
The 1,4-benzodioxane-hydrazone derivative 7e represents a novel and promising candidate for the treatment of skin cancer, with a distinct mechanism of action targeting the mTOR pathway. While the currently available data indicates its in vivo efficacy, further studies providing detailed quantitative comparisons with standard-of-care agents like 5-fluorouracil and cisplatin are warranted. The experimental protocols and pathway information provided in this guide offer a framework for researchers to design and interpret future preclinical studies in this important area of oncology drug development.
A Comparative Analysis of the Cytotoxic Effects of 1,4-Benzodioxane-6-carboxylic Acid Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3][4] Analogs of 1,4-Benzodioxane-6-carboxylic acid have emerged as a promising class of molecules with potential anticancer properties. This guide provides a comparative overview of the cytotoxic activity of these analogs against various cancer cell lines, supported by available experimental data. It also details the experimental protocols used for these cytotoxicity assays and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Cytotoxicity Data
The direct cytotoxic evaluation of 1,4-Benzodioxane-6-carboxylic acid and its simple amide or ester analogs is not extensively documented in publicly available literature. However, research into more complex derivatives, such as hydrazones, has provided valuable insights into the potential of the 1,4-benzodioxane core in cancer therapy.
A notable study synthesized a series of 1,4-benzodioxane-hydrazone derivatives and evaluated their anti-proliferative activity. Among these, compound 7e demonstrated significant and broad-spectrum anticancer effects. The table below summarizes the growth inhibition data for this compound.
GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.
IC₅₀: The concentration of the drug that causes 50% inhibition of a specific enzyme's activity.
Experimental Protocols
The evaluation of the cytotoxic activity of 1,4-Benzodioxane-6-carboxylic acid analogs is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.
Compound Treatment:
Prepare serial dilutions of the 1,4-Benzodioxane-6-carboxylic acid analogs in the culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
Incubate the plates for 48-72 hours.
MTT Addition and Incubation:
After the incubation period, add 10-20 µL of the MTT solution to each well.
Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Formazan Solubilization:
Carefully remove the medium from the wells without disturbing the formazan crystals.
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration.
Determine the IC₅₀ or GI₅₀ value from the dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxicity of the 1,4-Benzodioxane-6-carboxylic acid analogs.
Caption: Workflow of the in vitro cytotoxicity evaluation using the MTT assay.
Proposed Signaling Pathway for Anticancer Activity
Based on the findings for related 1,4-benzodioxane derivatives, a plausible mechanism of action involves the inhibition of the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[5] The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action for cytotoxic 1,4-benzodioxane analogs.
Assessing the Selectivity of 1,4-Benzodioxane Derivatives for COX-1 vs. COX-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical goal in the development of safer non-steroidal anti-in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1.[1][2] The 1,4-benzodioxane (B1196944) scaffold has emerged as a promising structure in the design of selective COX-2 inhibitors.[3][4] This guide provides a comparative analysis of various 1,4-benzodioxane derivatives, their selectivity for COX-1 versus COX-2, and the experimental protocols used for their evaluation.
Comparative Analysis of COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of several 1,4-benzodioxane and related benzodioxole derivatives against COX-1 and COX-2. The data, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity), allows for a direct comparison of the potency and selectivity of these compounds. A higher selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates a greater selectivity for COX-2.
Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of novel compounds. The following are detailed methodologies for key experiments cited in the evaluation of 1,4-benzodioxane derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is a common method to determine the potency of compounds in inhibiting the COX-1 and COX-2 isoforms.
Principle:
The assay measures the peroxidase activity of the COX enzymes. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), which is then reduced to PGH2 by the peroxidase component. This peroxidase activity is colorimetrically or fluorometrically monitored by observing the oxidation of a probe in the presence of a heme cofactor.
Materials:
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
COX Probe (e.g., Amplex Red).
COX Cofactor (e.g., Hematin).
Arachidonic Acid (substrate).
Test compounds (1,4-benzodioxane derivatives) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO.
96-well microplate (black for fluorescence).
Microplate reader (fluorescence or absorbance).
Procedure:
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.
Reaction Setup: In a 96-well plate, add the following to each well:
75 µL COX Assay Buffer.
1 µL COX Probe working solution.
2 µL COX Cofactor working solution.
10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.
Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.
Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode at a specified temperature (e.g., 25°C) for a set period (e.g., 10-30 minutes).
Data Analysis:
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition as it accounts for protein binding and cell membrane permeability.
Principle:
The assay measures the production of specific prostaglandins (B1171923) in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, during blood clotting. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression.
Materials:
Freshly drawn human blood (with and without anticoagulant, e.g., heparin).
Lipopolysaccharide (LPS) from E. coli.
Test compounds and control inhibitors dissolved in DMSO.
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure for COX-1 Activity (TXB2 measurement):
Aliquot 1 mL of fresh, non-anticoagulated blood into tubes containing various concentrations of the inhibitor or DMSO (vehicle control).
Incubate the tubes at 37°C for 1 hour to allow for blood clotting.
Centrifuge the tubes to separate the serum.
Collect the serum and store it at -80°C until analysis.
Measure the concentration of TXB2 in the serum using a specific ELISA kit.[7][8]
Procedure for COX-2 Activity (PGE2 measurement):
Aliquot 1 mL of heparinized blood into tubes containing various concentrations of the inhibitor or DMSO.
Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression.
Incubate the tubes at 37°C for 24 hours.
Centrifuge the tubes to separate the plasma.
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the COX signaling pathways and the general workflow for assessing the selectivity of 1,4-benzodioxane derivatives.
Caption: Simplified COX-1 and COX-2 signaling pathways.
Caption: Workflow for assessing COX-2 selectivity of derivatives.
head-to-head comparison of different synthetic routes to 1,4-Benzodioxane-6-carboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. 1,4-Benzodioxane-6-carboxylic acid is a valuable building block in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. 1,4-Benzodioxane-6-carboxylic acid is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a clear overview of their respective methodologies, yields, and overall efficiency.
Comparative Analysis of Synthetic Pathways
Two primary synthetic routes for 1,4-Benzodioxane-6-carboxylic acid have been identified and analyzed: a two-step synthesis commencing from 3,4-dihydroxybenzaldehyde (B13553) and a multi-step pathway beginning with gallic acid. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.
Monitor the reaction by TLC. After approximately 5 hours, the reaction is complete.
Cool the mixture, separate the layers, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with water and saturated sodium chloride solution, and then concentrate.
Recrystallize the crude product to obtain 25g of an off-white powder.
Step 2: Oxidation to 1,4-Benzodioxane-6-carboxylic Acid [1]
Add the 25g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from the previous step to 500mL of water and heat to 70-80°C.
Separately prepare a solution of 30g of potassium permanganate (B83412) (KMnO4) in 500mL of water.
Add the KMnO4 solution dropwise to the aldehyde solution over 40 minutes.
Heat the reaction mixture to reflux for 2 hours, monitoring by TLC.
After completion, cool the mixture to room temperature and make it alkaline by adding a 10% KOH solution, followed by filtration.
Wash the filter cake with water until neutral.
Acidify the filtrate with concentrated hydrochloric acid to precipitate a white solid.
Filter, wash the solid with water, and dry to obtain 23g of 1,4-Benzodioxane-6-carboxylic acid (90% yield for this step).[1]
Route 2: Synthesis from Gallic Acid
This multi-step route is often employed for the synthesis of various derivatives of 1,4-benzodioxane-6-carboxylic acid.[2][3]
Step 1: Esterification of Gallic Acid
The synthesis begins with the Fischer esterification of commercially available gallic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[2][3]
Step 2: Cyclization to form the 1,4-Benzodioxane Ring
The resulting methyl 3,4,5-trihydroxybenzoate is then reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone.[2][4] This reaction is refluxed for 18 hours.[4]
This step yields a 6,8-disubstituted-1,4-benzodioxane intermediate with a reported yield of 45%.[2][4]
Step 3: Hydrolysis to 1,4-Benzodioxane-6-carboxylic Acid [2][4]
A solution of the methyl ester intermediate (e.g., 321.5 mg, 0.9850 mmol) and 2N NaOH (10 mL) in methanol (10 mL) is stirred and refluxed for 8 hours.[2][4]
The reaction mixture is concentrated under vacuum.
The resulting mixture is acidified with concentrated HCl to give a white precipitate.
The precipitate is filtered under suction, washed with water, and dried in a vacuum oven to obtain the final product.[2][4] This hydrolysis step has a reported yield of 75.4%.[4]
Head-to-Head Conclusion
The choice of synthetic route to 1,4-Benzodioxane-6-carboxylic acid will largely depend on the specific needs of the researcher.
For direct and high-yield synthesis of the target carboxylic acid, the route starting from 3,4-dihydroxybenzaldehyde is superior. It involves fewer steps and demonstrates a very high yield in the final oxidation stage.
The route beginning with gallic acid, while longer and with a more moderate overall yield, offers greater flexibility for creating a library of derivatives. The intermediates in this pathway can be readily modified to produce a range of analogs, which is particularly useful in structure-activity relationship (SAR) studies.
Both routes utilize readily available starting materials and employ standard organic chemistry techniques. The selection of the optimal route will therefore be a balance between the desired final product, yield considerations, and the potential for analogue synthesis.
Proper Disposal of 1,4-Benzodioxane-6-carboxylic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 1,4-Benzodioxane-6-carboxylic Acid must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information on th...
Author: BenchChem Technical Support Team. Date: December 2025
Researchers and scientists handling 1,4-Benzodioxane-6-carboxylic Acid must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information on the proper disposal of this compound, in line with established safety protocols.
1. Hazard Identification and Safety Precautions
1,4-Benzodioxane-6-carboxylic Acid is classified as a chemical that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes protective gloves, eye protection (such as goggles or a face shield), and a dust mask (type N95 or equivalent).[2][3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent the dispersion of dust.[1]
2. Quantitative Data Summary
The following table summarizes key quantitative and safety information for 1,4-Benzodioxane-6-carboxylic Acid.
The primary principle for the disposal of 1,4-Benzodioxane-6-carboxylic Acid is to treat it as a chemical waste product. Disposal must be conducted in accordance with all local, state, and federal regulations. It is crucial to entrust the disposal to a licensed and qualified waste disposal company.[1]
Experimental Protocol: Waste Collection and Storage
Segregation: Do not mix 1,4-Benzodioxane-6-carboxylic Acid waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Labeling: Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Waste 1,4-Benzodioxane-6-carboxylic Acid" and include the appropriate hazard pictograms (e.g., irritant).
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Spill Management: In the event of a spill, avoid creating dust.[1] Wear appropriate PPE, sweep up the solid material, and place it into a suitable container for disposal.[4][5][6] Prevent the spilled material from entering drains or waterways.[1][7]
Decontamination: Thoroughly wash any contaminated surfaces and reusable equipment with soap and water.[4] Contaminated clothing should be removed and washed before reuse.[1]
Disposal Request: Once the waste container is full, arrange for its collection by a licensed chemical waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
4. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 1,4-Benzodioxane-6-carboxylic Acid.
Caption: Disposal workflow for 1,4-Benzodioxane-6-carboxylic Acid.